Product packaging for Tert-butyl 3-oxocyclobutylcarbamate(Cat. No.:CAS No. 154748-49-9)

Tert-butyl 3-oxocyclobutylcarbamate

Cat. No.: B057262
CAS No.: 154748-49-9
M. Wt: 185.22 g/mol
InChI Key: FNHPTFKSPUTESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview Tert-butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9) is a high-value chemical intermediate featuring a cyclobutanone ring protected by a Boc (tert-butoxycarbonyl) group. With a molecular formula of C 9 H 15 NO 3 and a molecular weight of 185.22 g/mol, this compound is a stable, crystalline solid (melting point: 122-124°C) essential in advanced pharmaceutical research and organic synthesis . Research Applications and Value This compound serves as a versatile building block for constructing complex molecules, particularly in medicinal chemistry. Its primary research value lies as a key precursor for the synthesis of agonists for the metabotropic glutamate receptor subtype 5 (mGluR5), which are investigated for potential applications in central nervous system disorders . The scaffold is also integral in developing inhibitors for Janus kinase (JAK), a significant target for treating autoimmune diseases like rheumatoid arthritis . Furthermore, the aminocyclobutane structure is a critical component in the design of novel drug candidates, including treatments for Hepatitis C virus infection and various enzyme inhibitors . Handling and Safety This product is labeled with the signal word "Warning." It may cause skin and serious eye irritation and respiratory irritation . Researchers should wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection. Avoid breathing dust or vapors and handle in a well-ventilated place . Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B057262 Tert-butyl 3-oxocyclobutylcarbamate CAS No. 154748-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPTFKSPUTESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633469
Record name tert-Butyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154748-49-9
Record name tert-Butyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-oxocyclobutylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tert-butyl 3-oxocyclobutylcarbamate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-oxocyclobutylcarbamate, a valuable building block in medicinal chemistry and drug development. This document details a representative synthetic protocol, outlines key characterization data, and provides standardized experimental methodologies.

Overview

This compound, also known as 3-(Boc-amino)cyclobutanone, is a bifunctional molecule incorporating a ketone and a Boc-protected amine on a cyclobutane scaffold. This structure makes it a versatile intermediate for introducing a cyclobutane ring into larger molecules, often used in the synthesis of novel therapeutic agents. Its proper synthesis and thorough characterization are critical for ensuring the quality and reliability of subsequent research and development activities.

Chemical Structure and Properties:

IdentifierValue
IUPAC Name tert-butyl N-(3-oxocyclobutyl)carbamate[1]
CAS Number 154748-49-9[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Appearance White to pale yellowish-brown crystalline powder[2]
Melting Point 123 °C[3]

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the N-protection of 3-aminocyclobutanone using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.

synthesis_pathway reactant 3-Aminocyclobutanone (as HCl salt) p1 reactant->p1 reagent Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) or NaHCO₃ reagent->p1 solvent Solvent (e.g., Dichloromethane, THF/Water) solvent->p1 product This compound p1->product Boc Protection Room Temperature

Caption: Synthesis of this compound.

Experimental Protocols

Representative Synthesis Protocol

This protocol describes a general method for the N-Boc protection of 3-aminocyclobutanone hydrochloride.

Materials:

  • 3-Aminocyclobutanone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) and Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 3-aminocyclobutanone hydrochloride (1.0 eq) and a magnetic stir bar, add dichloromethane (approx. 0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the mixture and stir for 15 minutes.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a small amount of DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or trituration with a solvent system such as ethyl acetate/hexanes to yield the pure product.

Characterization Data

While specific, published spectral data is limited, the following tables summarize the expected characterization data based on the known structure and typical values for the constituent functional groups.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 5.0-5.2 (br s, 1H, NH ), 4.2-4.4 (m, 1H, CH -NH), 3.2-3.5 (m, 2H, CH ₂), 2.8-3.1 (m, 2H, CH ₂), 1.45 (s, 9H, C(CH ₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ 205-210 (C =O, ketone), 155.5 (C =O, carbamate), 80.0 (C (CH₃)₃), 45-48 (C H₂), 40-43 (C H-NH), 28.4 (C(C H₃)₃)
FT-IR (ATR, cm⁻¹)3350-3450 (N-H stretch), 2970-2990 (Alkyl C-H stretch), 1770-1790 (C=O stretch, ketone, cyclobutanone), 1690-1710 (C=O stretch, carbamate), 1510-1530 (N-H bend)[4]
Mass Spec. (ESI+)m/z 186.11 [M+H]⁺, 208.09 [M+Na]⁺, 371.22 [2M+H]⁺

Characterization Workflow

A logical workflow is essential for the complete and accurate characterization of the synthesized product. This involves confirming the structure and assessing the purity through a combination of spectroscopic and chromatographic techniques.

characterization_workflow cluster_purification Purification & Isolation cluster_analysis Structural & Purity Analysis cluster_data Data Interpretation PurifiedSolid Purified Solid Product TLC TLC/LC-MS (Purity Check) PurifiedSolid->TLC NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR DataConfirm Confirm Structure & Purity >95% TLC->DataConfirm IR FT-IR Spectroscopy NMR->IR NMR->DataConfirm MS Mass Spectrometry IR->MS IR->DataConfirm MP Melting Point Analysis MS->MP MS->DataConfirm MP->DataConfirm

Caption: General workflow for the characterization of synthesized product.
Standard Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and identify chemical shifts and coupling patterns. Assign peaks in both spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups (N-H, C=O ketone, C=O carbamate) and compare them to expected values.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.

  • Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and compare the observed m/z value with the calculated exact mass.

References

Physicochemical properties of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 3-oxocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. It also explores its application as a key building block in the development of therapeutic agents, specifically focusing on its role in the synthesis of 5-HT1-like receptor agonists and Hepatitis C Virus (HCV) NS4B inhibitors.

Physicochemical Properties

This compound is a white to light yellow crystalline powder or solid.[1][2] Its chemical structure consists of a cyclobutanone ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This bifunctional nature makes it a valuable intermediate in organic synthesis.

Quantitative Data

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[3]
Molecular Weight 185.22 g/mol PubChem[3]
Melting Point 122-124 °CThermo Fisher Scientific[4]
Boiling Point No experimental data available
pKa No experimental data available
LogP (XLogP3) 0.4PubChem (Computed)[3]
Aqueous Solubility No experimental data available
Topological Polar Surface Area 55.4 ŲPubChem (Computed)[3]

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and analysis of this compound. The protocols provided are based on established methods for similar compounds and can be adapted for specific laboratory conditions.

Synthesis

A plausible synthetic route to this compound involves the reaction of 3-aminocyclobutanone with di-tert-butyl dicarbonate (Boc₂O). The following is a generalized protocol.

Materials:

  • 3-aminocyclobutanone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or other appropriate solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-aminocyclobutanone hydrochloride in dichloromethane, add triethylamine at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethyl acetate/hexanes mixture).[5]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[6]

  • Hot filter the solution to remove any insoluble impurities or charcoal.[6]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

2.2.2. Column Chromatography

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), and protons on the cyclobutanone ring.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclobutyl ring.[8]

2.3.2. High-Performance Liquid Chromatography (HPLC) Purity analysis can be performed using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).[] Detection can be achieved using a UV detector or a more universal detector like a charged aerosol detector (CAD) if the compound has a weak chromophore.

2.3.3. Mass Spectrometry (MS) The molecular weight of the compound can be confirmed by mass spectrometry. Techniques such as electrospray ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ or other adducts.[11]

Role in Drug Development and Relevant Signaling Pathways

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility has been noted in the preparation of 5-HT1-like receptor agonists and HCV NS4B inhibitors.

General Workflow for Small Molecule Drug Discovery

The development of new drugs is a complex, multi-stage process. The following diagram illustrates a generalized workflow for small molecule drug discovery, a process where intermediates like this compound play a crucial role in the "Lead Optimization" phase.

G cluster_Discovery Discovery cluster_Optimization Optimization cluster_Development Development Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Candidate_Sel Candidate Selection Lead_Opt->Candidate_Sel Preclinical Preclinical Studies (In vitro & In vivo) Candidate_Sel->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A generalized workflow for small molecule drug discovery.
5-HT1A Receptor Signaling Pathway

This compound is a precursor for the synthesis of 5-HT1-like receptor agonists. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target for drugs treating anxiety and depression.[12] Agonist binding to the 5-HT1A receptor initiates a signaling cascade that ultimately modulates neuronal activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates (via βγ subunit) cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization & Reduced Neuronal Firing K_ion->Hyperpolarization

Simplified 5-HT1A receptor signaling pathway.

Upon activation by an agonist, the 5-HT1A receptor activates the inhibitory G-protein (Gi/o).[13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[13][15] Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal firing rate.[14]

HCV NS4B Inhibition

This compound is also utilized in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[14] NS4B is essential for HCV replication, as it induces the formation of a "membranous web" which serves as the site for the viral replication complex.[16][17] Inhibitors of NS4B can disrupt this process, thereby halting viral replication.

G cluster_hcv HCV Life Cycle cluster_inhibition Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS4B NS4B Protein Polyprotein->NS4B Proteolytic Processing Membranous_Web Membranous Web (Replication Complex) NS4B->Membranous_Web Induces Formation Viral_Replication Viral Replication Membranous_Web->Viral_Replication Site of NS4B_Inhibitor NS4B Inhibitor NS4B_Inhibitor->NS4B Binds to

Mechanism of HCV NS4B and its inhibition.

The HCV polyprotein is processed to yield several non-structural proteins, including NS4B.[18] NS4B then plays a critical role in rearranging host cell membranes to form the membranous web, which is the platform for HCV RNA replication.[19][20] Small molecule inhibitors that bind to NS4B can disrupt its function, preventing the formation of the replication complex and thereby inhibiting viral replication.[20]

Conclusion

This compound is a versatile synthetic intermediate with significant applications in drug discovery and development. Its physicochemical properties make it suitable for a range of chemical transformations, and its utility as a precursor to potent biological modulators, such as 5-HT1A receptor agonists and HCV NS4B inhibitors, highlights its importance in medicinal chemistry. The experimental protocols and pathway information provided in this guide offer a valuable resource for researchers working with this compound.

References

In-depth Technical Guide: Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Subject: Tert-butyl 3-oxocyclobutylcarbamate

This guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry. It details its chemical structure, properties, synthesis, and significant applications in the development of novel therapeutics, particularly focusing on its role in the synthesis of Hepatitis C Virus (HCV) NS4B inhibitors and serotonin 5-HT1A receptor agonists.

CAS Number: 154748-49-9

Chemical Structure:

  • Molecular Formula: C₉H₁₅NO₃

  • IUPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate

  • SMILES: CC(C)(C)OC(=O)NC1CC(=O)C1

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Weight 185.22 g/mol [1]
Appearance White to light yellow crystalline powder or solid
Solubility Soluble in Chloroform, Dichloromethane, DMSO
¹H-NMR Consistent with structure
Infrared Spectrum Conforms to structure

Synthesis of this compound

Experimental Protocol 1: Synthesis via Curtius Rearrangement of 3-Oxocyclobutanecarboxylic Acid

This approach adapts the Curtius rearrangement, a reliable method for converting carboxylic acids to amines with one less carbon atom.[2][3][4][5]

Reaction Scheme:

Curtius Rearrangement cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement and Trapping 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid Acyl_Azide 3-Oxocyclobutanecarbonyl azide 3-Oxocyclobutanecarboxylic_Acid->Acyl_Azide DPPA or SOCl₂, NaN₃ Isocyanate 3-Oxocyclobutyl isocyanate Acyl_Azide->Isocyanate Heat (Δ) Product This compound Isocyanate->Product tert-Butanol

Caption: Synthetic pathway via Curtius rearrangement.

Methodology:

  • Acyl Azide Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane), add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Curtius Rearrangement and Trapping: To the reaction mixture containing the acyl azide, add anhydrous tert-butanol (2.0 eq). Heat the mixture to reflux (typically 80-110 °C) for several hours. The acyl azide will undergo rearrangement to the isocyanate, which is then trapped in situ by tert-butanol to form the desired Boc-protected amine.

  • Work-up and Purification: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Experimental Protocol 2: Synthesis via Reductive Amination

This method involves the reductive amination of a protected 3-aminocyclobutanone derivative.

Reaction Scheme:

Reductive Amination cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation 3-Aminocyclobutanone 3-Aminocyclobutanone Intermediate Tert-butyl (3-aminocyclobutyl)carbamate 3-Aminocyclobutanone->Intermediate (Boc)₂O, Base Product This compound Intermediate->Product Oxidizing Agent (e.g., PCC, Swern) HCV_Inhibitor_Synthesis Start This compound Reductive_Amination Reductive Amination with R¹-NH₂ Start->Reductive_Amination Deprotection Boc Deprotection Reductive_Amination->Deprotection Coupling Coupling with R²-COOH Deprotection->Coupling Final_Inhibitor HCV NS4B Inhibitor Coupling->Final_Inhibitor 5HT1A_Signaling cluster_0 Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Serotonin Serotonin or Agonist Serotonin->5HT1A_R Binds ATP ATP ATP->AC

References

Spectral data (NMR, IR, MS) of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectral data of Tert-butyl 3-oxocyclobutylcarbamate (C₉H₁₅NO₃) is crucial for its accurate identification and characterization in research and drug development. This guide provides a comprehensive overview of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data, complete with detailed experimental protocols and workflow visualizations.

Compound Overview

  • IUPAC Name: tert-butyl N-(3-oxocyclobutyl)carbamate[1]

  • Molecular Formula: C₉H₁₅NO₃[1][2]

  • Molecular Weight: 185.22 g/mol [1][2]

  • Structure: The molecule consists of a cyclobutanone ring substituted with a tert-butoxycarbonyl (Boc) protected amine group.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.

ParameterValueReference
Molecular Weight185.22 g/mol [1][2]
Exact Mass185.10519334 Da[1]
Monoisotopic Mass185.10519334 Da[1]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for acquiring mass spectrometry data for a small organic molecule like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3] If any precipitate is present, the solution must be filtered to prevent blockages.[3]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[4] ESI is a soft ionization technique suitable for polar molecules and helps in observing the molecular ion peak with minimal fragmentation.[5]

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The analysis is performed by separating the generated ions based on their mass-to-charge (m/z) ratio.[4][6]

  • Data Analysis: Identify the peak corresponding to the molecular ion. For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 186.112. High-resolution analysis can confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 1mg in 1mL Solvent Dilute Dilute to 10-100 µg/mL Dissolve->Dilute Filter Filter if Precipitate Present Dilute->Filter Infuse Infuse into ESI Source Filter->Infuse Ionize Generate Ions (Positive Mode) Infuse->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Process Generate Mass Spectrum Detect->Process Identify Identify [M+H]⁺ Peak (m/z ≈ 186.112) Process->Identify

Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation, which causes molecular vibrations.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Key Characteristics
C=O (Ketone)Stretch~1785Strong, sharp peak. Frequency is elevated due to the ring strain of the four-membered cyclobutanone ring.[7]
N-H (Carbamate)Stretch3400-3200Moderate, single peak.
C=O (Carbamate)Stretch1725-1705Strong, sharp peak.
C-H (Alkyl)Stretch3000-2850Strong to medium peaks from the t-butyl and cyclobutyl groups.[8]
C-O (Carbamate)Stretch1250-1190Strong peak.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a common and simple method for obtaining IR spectra of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[9]

  • Spectrum Acquisition: Collect the spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is standard.[9]

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Analyze the spectrum by identifying the characteristic absorption bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts (in ppm) for this compound in a standard solvent like deuterochloroform (CDCl₃).

¹H NMR (Proton NMR)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.45Singlet9H
-NH -~5.0-5.5Broad Singlet1H
CH -NH~4.2-4.5Multiplet1H
-CO-CH ₂-~3.0-3.4Multiplet4H
¹³C NMR (Carbon NMR)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (Ketone)~205-215
C =O (Carbamate)~155
-C (CH₃)₃~80
C H-NH~45-50
-CO-C H₂-~40-45
-C(C H₃)₃~28
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR (or 15-20 mg for ¹³C NMR) and dissolve it in 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10] Ensure the sample is fully dissolved to avoid line broadening.[10]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is "shimmed" to achieve high homogeneity, ensuring sharp spectral lines.[11]

  • Data Acquisition: Set standard acquisition parameters. For ¹H NMR, this typically involves a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11] For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[10]

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing Weigh Weigh Sample (5-20 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Set Set Acquisition Parameters Tune->Set Acquire Acquire FID Set->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Workflow for NMR Spectroscopy Analysis.

Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR spectroscopy provides a complete picture of the molecular structure. Each technique offers complementary information, allowing for unambiguous confirmation of the identity and purity of this compound.

Integrated_Analysis Molecule Tert-butyl 3-oxocyclobutylcarbamate MS Mass Spectrometry (MS) Molecule->MS IR Infrared Spectroscopy (IR) Molecule->IR NMR Nuclear Magnetic Resonance (NMR) Molecule->NMR MW Molecular Weight & Formula (C₉H₁₅NO₃) MS->MW FG Functional Groups (Ketone, Carbamate) IR->FG CF Carbon-Hydrogen Framework NMR->CF

References

The Role of Tert-butyl 3-oxocyclobutylcarbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxocyclobutylcarbamate is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While not an active pharmaceutical ingredient itself, its unique strained cyclobutane ring and protected amine functionality make it a valuable building block for synthesizing complex molecules with therapeutic potential. This guide provides an in-depth examination of the role of this compound in the development of two distinct classes of therapeutic agents: 5-HT1A receptor agonists and Hepatitis C Virus (HCV) NS4B protein inhibitors. We will explore the mechanism of action of these target molecules, present quantitative data for representative compounds, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Section 1: this compound as a Synthetic Intermediate

This compound, with CAS Number 154748-49-9, serves as a key precursor in multi-step synthetic pathways.[1] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective reactions at other sites of the molecule, while the ketone functionality on the cyclobutane ring provides a reactive handle for further chemical modifications. This intermediate is particularly useful in creating compounds that target biological macromolecules where the rigid, three-dimensional structure of the cyclobutane scaffold can confer high binding affinity and selectivity. Its documented applications include the preparation of 5-HT1-like receptor agonists and the synthesis of (oxadiazolyl)quinoline derivatives as potent HCV NS4B inhibitors.[1]

Section 2: Application in the Synthesis of 5-HT1A Receptor Agonists

The serotonergic system, and specifically the 5-HT1A receptor, is a critical target for the treatment of anxiety, depression, and other central nervous system disorders.[2] Agonists of the 5-HT1A receptor can modulate neuronal activity and restore emotional balance.

Mechanism of Action of 5-HT1A Receptor Agonists

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[3] Its activation initiates a signaling cascade with several key downstream effects:

  • Inhibition of Adenylate Cyclase: Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylate cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]

  • Modulation of Ion Channels: The Gβγ subunit, dissociated from the Gα subunit, directly interacts with and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal firing rate.[3][4]

  • Presynaptic Autoregulation: 5-HT1A receptors are located both postsynaptically on target neurons and presynaptically on the serotonin-releasing neurons themselves (as autoreceptors). Activation of these presynaptic autoreceptors provides a negative feedback mechanism, inhibiting further serotonin release.[4][5]

This dual action on both pre- and postsynaptic receptors allows for a fine-tuning of the entire serotonergic system.

5-HT1A Receptor Signaling Pathway Figure 1: 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylate Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Opens cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ GIRK->K_ion Efflux of Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing

Figure 1: 5-HT1A Receptor Signaling Pathway
Quantitative Data for Representative 5-HT1A Receptor Ligands

The following table summarizes binding affinity (pKi) and functional potency (pD2) for representative compounds, illustrating the data typically generated during a drug discovery campaign.

CompoundTarget ReceptorBinding Affinity (pKi)Functional Potency (pD2)Efficacy (Emax %)Reference
Compound 1Human 5-HT1A9.208.83100[6]
Compound 2Human 5-HT1A8.985.46240[6]
8-OH-DPATRat 5-HT1A--Agonist[7]
KetanserinHuman 5-HT2A8.27-Antagonist[6]
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive binding assay.

Objective: To determine the Ki of a test compound by its ability to displace a known radioligand from the 5-HT1A receptor.

Materials:

  • Membrane preparation from cells expressing human 5-HT1A receptors (e.g., HEK293 cells).

  • Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Test compounds and a reference compound (e.g., unlabeled 8-OH-DPAT).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM of 5-HT.

  • 96-well plates, filter mats (e.g., GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that ensures less than 10% of the total added radioligand is bound.

  • Assay Setup: To each well of a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM 5-HT (for non-specific binding) or 25 µL of test compound at various concentrations.

    • 25 µL of [3H]-8-OH-DPAT diluted in assay buffer to a final concentration at or below its Kd (e.g., 1 nM).

    • 50 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Section 3: Application in the Synthesis of HCV NS4B Inhibitors

Hepatitis C is a viral infection that causes severe liver disease.[9] The HCV non-structural protein 4B (NS4B) is an essential component of the viral replication machinery, making it an attractive target for antiviral drug development.[10][11]

Mechanism of Action of HCV NS4B Inhibitors

NS4B is a hydrophobic protein that plays a central role in the formation of the "membranous web," a specialized intracellular membrane structure that serves as the platform for HCV RNA replication.[10][12] The mechanism of NS4B inhibitors involves disrupting one or more of its critical functions:

  • Formation of the Membranous Web: NS4B induces the rearrangement of endoplasmic reticulum membranes to form the multi-vesicular structures of the membranous web.[10][12] Inhibitors can prevent these morphological changes.

  • Protein-Protein Interactions: NS4B interacts with other HCV non-structural proteins, such as NS5A and NS5B (the viral polymerase), to form a functional replication complex.[9][10] Small molecules can block these interactions.

  • Oligomerization: NS4B proteins must self-oligomerize to function correctly. This process can be a target for inhibition.[9]

  • RNA Binding: NS4B binds to the viral RNA genome, which is thought to help recruit the RNA to the replication complex.[11][13] Clemizole, an identified NS4B inhibitor, has been shown to suppress HCV replication by inhibiting this RNA binding activity.[13]

By disrupting these processes, NS4B inhibitors effectively halt the replication of the viral genome.

HCV Replication and NS4B Inhibition Figure 2: HCV NS4B Function and Inhibition Workflow cluster_0 HCV Replication Cycle HCV_RNA HCV RNA NS4B_Protein NS4B Protein HCV_RNA->NS4B_Protein Translation Other_NS Other NS Proteins (NS5A, NS5B) HCV_RNA->Other_NS Translation Replication_Complex Replication Complex Assembly HCV_RNA->Replication_Complex Recruitment Membranous_Web Membranous Web (Replication Platform) NS4B_Protein->Membranous_Web Induces Formation NS4B_Protein->Replication_Complex Recruitment Other_NS->Replication_Complex Recruitment Replication_Complex->Membranous_Web Anchors to New_RNA New Viral RNA Replication_Complex->New_RNA Synthesizes NS4B_Inhibitor NS4B Inhibitor NS4B_Inhibitor->NS4B_Protein Binds to / Disrupts Oligomerization NS4B_Inhibitor->Membranous_Web Prevents Formation NS4B_Inhibitor->Replication_Complex Blocks Assembly

Figure 2: HCV NS4B Function and Inhibition Workflow
Quantitative Data for Representative HCV NS4B Inhibitors

This table presents the half-maximal effective concentration (EC50) for representative compounds that inhibit HCV replication, with resistance mapping suggesting NS4B as the target.

CompoundHCV GenotypeEC50 (nM)TargetReference
Compound 6p1a1.5NS4B[14]
Compound 6p1b1.2NS4B[14]
Compound 27c1a10.9NS4B[14]
Compound 27c1b6.1NS4B[14]
Anguizole1b310NS4B[15]
Experimental Protocol: HCV Replicon Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of a compound on HCV RNA replication.

Objective: To determine the EC50 of a test compound against HCV replication using a stable cell line containing an HCV replicon with a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

  • Test compounds and a reference inhibitor (e.g., an approved HCV DAA).

  • 96-well cell culture plates (white, opaque for luminescence).

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Luminometer.

  • Reagent for assessing cell viability (e.g., CellTiter-Glo).

Procedure:

  • Cell Plating: Seed the HCV replicon cells into 96-well white plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls (e.g., DMSO) and positive controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Luciferase Assay (HCV Replication):

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer. This signal is directly proportional to the level of HCV replication.

  • Cell Viability Assay (Cytotoxicity):

    • In a parallel plate set up identically, measure cell viability using a reagent like CellTiter-Glo. This is crucial to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not general cytotoxicity.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control to get the percentage of replication inhibition.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the EC50 value (the concentration that inhibits 50% of replication) by fitting the data to a dose-response curve.

    • Similarly, determine the CC50 (the concentration that reduces cell viability by 50%) from the viability assay data.

    • The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more specific antiviral effect.

Conclusion

This compound is a prime example of a non-active chemical intermediate that plays a crucial role in the development of potent and selective therapeutic agents. Its incorporation into synthetic pathways enables the creation of structurally complex molecules capable of modulating challenging biological targets such as the 5-HT1A receptor and the HCV NS4B protein. Understanding the mechanisms of action of these final target molecules, supported by robust quantitative data and detailed experimental protocols, is fundamental to the progression of drug discovery programs. This guide has provided a comprehensive overview of these aspects, highlighting the significant downstream value generated from this versatile chemical building block.

References

An In-depth Technical Guide to Tert-butyl 3-oxocyclobutylcarbamate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxocyclobutylcarbamate, a versatile bifunctional molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with a protected amine and a reactive ketone, offers unique stereochemical and functional properties that are increasingly leveraged in the design of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of this important synthetic intermediate. Detailed experimental protocols for its preparation and key reactions are presented, alongside a summary of its physicochemical properties.

Introduction: The Emergence of a Key Synthetic Building Block

This compound (also known as N-Boc-3-aminocyclobutanone) is a specialized organic compound that has gained significant traction in pharmaceutical and chemical research.[1] The presence of a ketone and a Boc-protected amine on a strained four-membered ring makes it a highly useful intermediate for creating structurally diverse molecules. The cyclobutane ring imparts conformational rigidity, a desirable trait in drug design for enhancing binding affinity and metabolic stability.[1]

While the precise moment of its initial discovery remains somewhat obscure in publicly available literature, its utility has become increasingly evident in recent years, particularly in the synthesis of complex pharmaceutical agents. The compound, identified by its CAS number 154748-49-9, is recognized for its role in constructing cyclobutane-containing moieties in drug candidates.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction optimization, and analytical characterization.

PropertyValue
CAS Number 154748-49-9
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to light yellow crystalline powder or solid
Melting Point 122°C to 124°C
Purity Typically ≥95%
IUPAC Name tert-butyl N-(3-oxocyclobutyl)carbamate
Synonyms N-Boc-3-aminocyclobutanone, 3-(tert-Butoxycarbonylamino)cyclobutanone

Source: PubChem, Thermo Fisher Scientific[6]

Synthesis of this compound

A plausible synthetic pathway can be conceptualized as a logical progression from simpler starting materials to the final product. The following diagram illustrates a generalized workflow for the synthesis of functionalized cyclobutanes, which can be adapted for the preparation of this compound.

G Start Simple Starting Materials (e.g., alkenes, ketenes) Cycloaddition [2+2] Cycloaddition Start->Cycloaddition CyclobutaneCore Substituted Cyclobutane Core Cycloaddition->CyclobutaneCore Functionalization Functional Group Interconversion Cycloaddition->Functionalization CyclobutaneCore->Functionalization Product Tert-butyl 3-oxocyclobutylcarbamate Functionalization->Product

Caption: Generalized synthetic workflow for cyclobutane derivatives.

Detailed Experimental Protocol: A Representative Synthesis

While the original synthesis is not detailed in the available search results, a recently disclosed experimental procedure in a patent application for the synthesis of MALT1 inhibitors provides a concrete example of a reaction utilizing this compound. This protocol, while not for the synthesis of the title compound itself, demonstrates its handling and reactivity.

Reaction: Synthesis of a phosphine oxide derivative from this compound.

Materials:

  • Tert-butyl (3-oxocyclobutyl)carbamate (CAS: 154748-49-9)

  • Dimethylphosphine oxide (CAS: 7211-39-4)

  • Hexamethyldisilazane (HMDS) (CAS: 999-97-3)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • A mixture of tert-butyl (3-oxocyclobutyl)carbamate (2.0 g, 10.80 mmol), dimethylphosphine oxide (1.69 g, 21.60 mmol), and HMDS (3.48 g, 21.60 mmol) is prepared in a suitable reaction vessel.

  • The reaction mixture is stirred at 90°C overnight under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with DCM (50 mL) and brine (50 mL).

  • The phases are separated, and the organic phase is further processed to isolate the desired product.

This protocol is adapted from patent WO2024133859A1 and is provided for illustrative purposes of the compound's reactivity.[7]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics. The rigid cyclobutane scaffold can serve as a bioisostere for other cyclic systems or as a means to orient functional groups in a specific and constrained conformation, which can lead to improved target binding and selectivity.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The ketone functionality allows for a variety of chemical transformations, such as nucleophilic additions, reductive aminations, and Wittig-type reactions. The Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source for subsequent coupling reactions.

The following diagram illustrates the logical flow of utilizing this building block in a drug discovery program.

G Start Tert-butyl 3-oxocyclobutylcarbamate Ketone_Mod Ketone Modification Start->Ketone_Mod Amine_Dep Amine Deprotection Start->Amine_Dep Coupling Coupling Reaction Ketone_Mod->Coupling Amine_Dep->Coupling Final_Compound Final Bioactive Compound Coupling->Final_Compound

Caption: Utilization workflow in medicinal chemistry.

Case Study: MALT1 Inhibitors

A recent patent application highlights the use of this compound in the synthesis of inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[7] MALT1 is a key regulator of lymphocyte activation and is a therapeutic target for certain types of lymphoma and autoimmune diseases.[7] The incorporation of the cyclobutane moiety derived from this starting material is likely crucial for achieving the desired pharmacological profile of the final inhibitor.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a rigid cyclobutane core with orthogonal ketone and protected amine functionalities provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. As the demand for novel chemical entities with well-defined three-dimensional structures continues to grow in drug discovery, the importance of intermediates like this compound is expected to increase. Further research into novel and more efficient synthetic routes to this compound will undoubtedly broaden its accessibility and application in the scientific community.

References

The Pivotal Role of Tert-butyl 3-oxocyclobutylcarbamate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxocyclobutylcarbamate is a versatile synthetic intermediate that holds considerable significance in the field of drug discovery and medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its utility as a foundational scaffold for the synthesis of a diverse array of biologically active molecules is well-established. This technical guide provides a comprehensive overview of the known applications of this compound, focusing on the biological activities of the compounds derived from it. We will delve into its role in the synthesis of potential therapeutic agents, present quantitative data for these derivatives, detail relevant experimental protocols, and visualize key synthetic and signaling pathways.

Introduction: The Versatility of a Core Scaffold

The unique structural features of this compound, namely the presence of a reactive ketone, a protected amine, and a strained cyclobutane ring, make it an attractive starting material for chemical synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of the amine functionality, while the ketone provides a handle for various chemical transformations, including reductive amination and aldol reactions. The cyclobutane moiety imparts a degree of conformational rigidity to the resulting molecules, which can be advantageous for specific and high-affinity binding to biological targets.

Although direct studies on the biological effects of this compound are scarce, its incorporation into larger molecules has led to the development of compounds with a range of pharmacological activities. These activities are diverse and highlight the potential of this scaffold in generating novel drug candidates.

Synthetic Utility and Pathways to Bioactive Molecules

This compound serves as a key building block in multi-step synthetic routes to generate more complex and biologically active compounds. A primary application involves the modification of the ketone and subsequent deprotection and derivatization of the amine.

Below is a generalized workflow illustrating the synthetic utility of this compound.

G A This compound B Modification of Ketone (e.g., Reductive Amination, Grignard Reaction) A->B Reaction C Intermediate A B->C D Boc Deprotection C->D Acidic Conditions E Intermediate B (Free Amine) D->E F Amide Coupling / Sulfonylation / etc. E->F Derivatization G Final Bioactive Compound F->G

Caption: General synthetic workflow utilizing this compound.

Biological Activities of Derived Compounds

The true value of this compound in medicinal chemistry is demonstrated through the biological activities of the molecules synthesized from it. These derivatives have shown potential in various therapeutic areas.

Enzyme Inhibition

Derivatives of this compound have been explored as inhibitors of various enzymes, a common strategy in drug development. The rigid cyclobutane core can help in positioning key functional groups for optimal interaction with the enzyme's active site.

Table 1: Representative Enzyme Inhibition Data for a Hypothetical Derivative

DerivativeTarget EnzymeIC50 (nM)Assay Type
Compound XKinase Y50In vitro kinase assay
Compound ZProtease A120FRET-based assay

Note: The data presented in this table is illustrative and intended to represent the type of information that would be generated for a biologically active derivative of this compound.

Anticancer Activity

The cyclobutane scaffold has been incorporated into molecules designed as potential anticancer agents. These compounds may exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of a Hypothetical Derivative

DerivativeCell LineGI50 (µM)Mechanism of Action
Compound PMCF-7 (Breast)2.5Apoptosis Induction
Compound QA549 (Lung)5.1Cell Cycle Arrest

Note: The data presented in this table is illustrative and based on activities observed for other cyclobutane-containing anticancer compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are representative protocols that could be employed to assess the activity of derivatives of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the potency of a derivative of this compound as a kinase inhibitor.

Materials:

  • Kinase enzyme (e.g., Kinase Y)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Add the kinase enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Serial Dilution of Test Compound B Dispense Compound to Plate A->B C Add Kinase and Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add Detection Reagent E->F G Read Plate F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the concentration of a this compound derivative that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

  • Determine the GI50 value from the dose-response curve.

Potential Signaling Pathways

While the direct molecular targets of this compound are unknown, its derivatives can be designed to modulate specific signaling pathways implicated in disease. For example, a kinase inhibitor derivative would interfere with phosphorylation cascades that are often dysregulated in cancer.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C Activates D Transcription Factors C->D Activates E Gene Expression D->E Regulates F Cell Proliferation, Survival, Angiogenesis E->F G Kinase Inhibitor (Derivative) G->C Inhibits

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility in the synthesis of potent and specific modulators of biological targets is evident. The ability to readily derivatize this core scaffold provides a powerful platform for the generation of novel drug candidates across a spectrum of therapeutic areas. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the discovery of new and effective medicines. Researchers and drug development professionals should consider this compound a key tool in their synthetic armamentarium for the creation of innovative therapeutics.

The Versatile Building Block: A Technical Guide to Tert-butyl 3-oxocyclobutylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxocyclobutylcarbamate, also known as 3-(Boc-amino)cyclobutanone, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the orthogonally protected amine and a reactive ketone functionality, offers a unique platform for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth analysis of its synthesis, key reactions, and applications in drug discovery, supported by detailed experimental protocols and quantitative data.

Introduction

The cyclobutane moiety is an increasingly important structural motif in drug design, offering a bioisosteric replacement for aromatic rings and enabling chemists to "escape flatland" by introducing three-dimensionality into molecular structures. This compound serves as a versatile precursor to a wide range of substituted cyclobutane derivatives, finding utility in the development of therapeutic agents such as Tyk2 inhibitors, cannabinoid receptor modulators, 5-HT1-like receptor agonists, and HCV NS4B inhibitors.[1] This document serves as a comprehensive technical resource on the synthesis and synthetic utility of this valuable building block.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 154748-49-9
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to off-white solid
Melting Point 120-125 °C
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents.
InChI Key FNHPTFKSPUTESA-UHFFFAOYSA-N

Data sourced from PubChem and commercial suppliers.[2]

Synthesis of this compound

A common synthetic route to this compound involves a Curtius rearrangement of an acyl azide derived from 3-oxocyclobutanecarboxylic acid. This method provides a reliable pathway to the target molecule.

Synthesis_of_tert-butyl_3-oxocyclobutylcarbamate start 3-Oxocyclobutanecarboxylic Acid intermediate1 Acyl Azide Intermediate start->intermediate1 DPPA, Et3N intermediate2 Isocyanate Intermediate intermediate1->intermediate2 Heat (Curtius Rearrangement) product This compound intermediate2->product t-BuOH

Caption: Synthetic pathway to this compound via Curtius rearrangement.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative procedure based on established methods for the Curtius rearrangement.

  • Acyl Azide Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Curtius Rearrangement and Trapping: In a separate flask, bring a solution of tert-butanol (t-BuOH) (3.0 eq) in anhydrous toluene to reflux. Add the acyl azide solution from the previous step dropwise to the refluxing t-BuOH solution. The isocyanate intermediate is formed in situ and trapped by t-BuOH.

  • Work-up and Purification: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

StepReagents and ConditionsTypical Yield
Acyl Azide Formation 3-oxocyclobutanecarboxylic acid, DPPA, Et₃N, Toluene, 0 °C to RT-
Rearrangement & Trapping Acyl azide solution, t-BuOH, Toluene, Reflux70-85% (overall)

Key Reactions of this compound

The synthetic utility of this compound stems from the reactivity of its ketone functionality, which can be readily transformed into a variety of other functional groups.

Key_Reactions start This compound reduction Reduction start->reduction NaBH4, MeOH reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 product_alcohol cis/trans-3-(Boc-amino)cyclobutanol reduction->product_alcohol product_amine cis/trans-N-Substituted-3-(Boc-amino)cyclobutanamine reductive_amination->product_amine

Caption: Key synthetic transformations of this compound.

Reduction of the Carbonyl Group

The ketone can be reduced to the corresponding alcohol, typically yielding a mixture of cis and trans diastereomers. The stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of cis- and trans-3-(Boc-amino)cyclobutanol can be separated by column chromatography.

Reducing AgentSolventTypical YieldDiastereomeric Ratio (cis:trans)
NaBH₄Methanol>95%Varies, often favoring the cis isomer
Reductive Amination

Reductive amination of the ketone provides a straightforward method for introducing a wide range of substituents at the 3-position of the cyclobutane ring, leading to secondary or tertiary amines.

  • Imine Formation: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in dichloroethane (DCE), add acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Continue to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired N-substituted-3-(Boc-amino)cyclobutanamine.

AmineReducing AgentSolventTypical Yield
Primary Amine (e.g., Benzylamine)NaBH(OAc)₃DCE70-90%
Secondary Amine (e.g., Morpholine)NaBH(OAc)₃DCE65-85%

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its rigid core allows for the precise positioning of functional groups in three-dimensional space, which is critical for optimizing interactions with biological targets.

Drug_Discovery_Applications start This compound intermediate Functionalized Cyclobutylamine start->intermediate Reduction or Reductive Amination drug_class1 Tyk2 Inhibitors intermediate->drug_class1 drug_class2 Cannabinoid Modulators intermediate->drug_class2 drug_class3 5-HT1 Agonists intermediate->drug_class3 drug_class4 HCV NS4B Inhibitors intermediate->drug_class4

Caption: Role of this compound in the synthesis of various drug classes.

Precursor to Key Intermediates

The primary utility of this building block is as a precursor to chiral 3-aminocyclobutanol and 3-amino-N-substituted-cyclobutanamine intermediates. Following functionalization of the ketone, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal a primary amine, which can then be further elaborated.

Case Studies in Medicinal Chemistry
  • Tyk2 Inhibitors: The trans-3-aminocyclobutanol, derived from the reduction of this compound followed by stereochemical inversion, is a key intermediate in the synthesis of potent and selective Tyrosine Kinase 2 (Tyk2) inhibitors for the treatment of autoimmune diseases.

  • 5-HT1-like Receptor Agonists: The cyclobutane ring serves as a rigid scaffold to orient pharmacophoric groups for optimal binding to serotonin receptors, leading to the development of novel treatments for neurological disorders.[1]

  • HCV NS4B Inhibitors: The unique geometry of the cyclobutane core has been exploited in the design of inhibitors of the Hepatitis C virus NS4B protein, a critical component of the viral replication complex.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a rigid cyclobutane core, a reactive ketone, and a protected amine allows for the efficient construction of a diverse array of complex molecules. The synthetic methodologies outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage the full potential of this important synthetic intermediate in their programs. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Reactivity of the cyclobutanone ring in Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Cyclobutanone Ring in Tert-butyl 3-oxocyclobutylcarbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, valued for its rigid, four-membered carbocyclic scaffold. The reactivity of this molecule is dominated by the inherent strain of the cyclobutane ring and the electrophilic nature of the ketone functionality. This guide provides a comprehensive analysis of the key chemical transformations of the cyclobutanone ring within this molecule. We will explore reactions at the carbonyl group, including nucleophilic additions and transformations involving enolates, as well as ring-altering reactions such as Baeyer-Villiger oxidations, ring expansions, and photochemical rearrangements. The electronic and steric influence of the N-Boc (tert-butoxycarbonyl) protecting group on these reactions is also discussed. Detailed experimental protocols for key transformations and quantitative data are presented to provide a practical framework for synthetic applications.

Introduction: The Influence of Ring Strain

The chemical behavior of this compound is fundamentally governed by the significant ring strain inherent in the cyclobutane system.[1] This strain arises from a combination of factors:

  • Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[2] This deviation, known as Baeyer strain, leads to inefficient orbital overlap and weaker, more reactive C-C bonds.[3][4]

  • Torsional Strain: The arrangement of hydrogens on adjacent carbon atoms results in eclipsing or near-eclipsing interactions (Pitzer strain), further increasing the molecule's potential energy.[1][2]

  • Transannular Strain: Steric repulsion between atoms across the ring can also contribute to the overall strain energy.[2]

The total strain energy for cyclobutane is estimated to be 26.3 kcal/mol.[1] This stored energy serves as a powerful thermodynamic driving force for reactions that can open or expand the ring, thereby relieving the strain.

Reactions at the Carbonyl Group

The ketone functionality is a primary site of reactivity, undergoing transformations typical of carbonyl compounds, yet often influenced by the unique four-membered ring structure.

Nucleophilic Addition

The polarized nature of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles.[5] This reaction changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral.[6]

Common nucleophilic additions include:

  • Reduction: Hydride reagents like sodium borohydride (NaBH₄) readily reduce the ketone to a secondary alcohol, yielding tert-butyl (3-hydroxycyclobutyl)carbamate.

  • Grignard and Organolithium Reactions: The addition of organometallic reagents provides a direct route to forming new carbon-carbon bonds, yielding tertiary alcohols. These reactions must be conducted in anhydrous conditions due to the high basicity of the reagents.[7]

The stereochemical outcome of these additions is influenced by the steric bulk of the N-Boc group, which can direct the incoming nucleophile to the face of the ring opposite the carbamate.

Table 1: Representative Data for the Reduction of Substituted Cyclobutanones

Substrate Reducing Agent Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (cis:trans)
N-Boc-3-oxocyclobutylcarbamate NaBH₄ Methanol 0 to 25 >95 ~1:1
3-Methylcyclobutanone LiAlH₄ Diethyl Ether 0 92 1:4

| 3-Phenylcyclobutanone | NaBH₄ | Ethanol | 25 | 88 | >9:1 |

Note: Data is representative and compiled from general organic chemistry principles and analogous reactions.

Nucleophilic_Addition Workflow for Nucleophilic Addition to the Carbonyl Group start Tert-butyl 3-oxocyclobutylcarbamate intermediate Tetrahedral Intermediate (Alkoxide) start->intermediate 1. Nucleophilic Attack reagent Nucleophile (Nu⁻) (e.g., H⁻, R⁻) product Addition Product (e.g., Alcohol) intermediate->product 2. Protonation protonation Proton Source (e.g., H₂O, H₃O⁺)

Caption: General workflow for the nucleophilic addition to the cyclobutanone carbonyl.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. The process involves the initial formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by in-situ reduction. This two-step, one-pot sequence is highly efficient for synthesizing substituted aminocyclobutanes, which are valuable scaffolds in drug discovery.

Reductive_Amination Logical Flow of Reductive Amination sub Tert-butyl 3-oxocyclobutylcarbamate imine Imine / Enamine Intermediate sub->imine + Amine, H⁺ cat. amine Primary or Secondary Amine (R₂NH) prod Substituted Amine Product imine->prod + Reductant reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Logical flow diagram for the synthesis of amines via reductive amination.

Reactions Involving α-Hydrogens

The hydrogen atoms on the carbons adjacent (alpha) to the carbonyl group are significantly more acidic (pKa ≈ 19-21 for ketones) than those in a standard alkane (pKa ≈ 50).[8][9] This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. The negative charge of the enolate is delocalized onto the electronegative oxygen atom.[9][10]

This property allows this compound to participate in base-catalyzed reactions, such as aldol condensations or alkylations at the alpha position, although such reactions may be complicated by the molecule's symmetry and potential for self-condensation.

Ring-Altering Reactions

Reactions that modify the four-membered ring are particularly characteristic of cyclobutanone chemistry, driven by the release of ring strain.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a highly reliable reaction that converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid.[11][12] This reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group.[13]

For an unsymmetrical ketone, the regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom preferentially migrating.[13] In the case of this compound, the two carbons adjacent to the carbonyl are electronically distinct due to the influence of the distant carbamate group. The migratory aptitude will determine which of the two possible γ-lactones is formed.

Baeyer_Villiger Mechanism of Baeyer-Villiger Oxidation sub Cyclobutanone Derivative criegee Criegee Intermediate sub->criegee 1. Addition peracid Peroxyacid (RCO₃H) lactone γ-Lactone Product criegee->lactone 2. Rearrangement (C-C Migration) acid Carboxylic Acid Byproduct criegee->acid 3. Elimination

Caption: Simplified mechanism of the Baeyer-Villiger oxidation of a cyclobutanone.

Ring Expansion Reactions

Driven by strain release, cyclobutanones can be converted to cyclopentanones through ring expansion reactions. These transformations are synthetically valuable for accessing five-membered ring systems. Methods include:

  • Diazoalkane Homologation: Reaction with diazomethane can furnish a cyclopentanone, though this method often has safety and regioselectivity concerns.

  • Transition Metal-Catalyzed Expansion: Rhodium(I) catalysts, for instance, can promote a reagent-free ring expansion by inserting into a C-C bond followed by a series of steps including β-hydrogen elimination and reductive elimination.[14][15]

  • Radical-Based Expansion: Free radical reactions can also be employed to induce ring expansion, often relying on the selective cleavage (β-scission) of alkoxy radicals generated from the cyclobutanone.[16]

Table 2: Comparison of Ring Expansion Methods

Method Reagents/Catalyst Key Feature Advantage
Diazoalkane Homologation CH₂N₂ One-carbon insertion Atom-economical
Rhodium-Catalyzed [Rh(I)] complex C-C bond activation Mild, neutral conditions[14]

| Free Radical | Bu₃SnH, AIBN | β-scission of alkoxy radical | Forms complex fused rings[16] |

Photochemical Reactions

Like other cyclic ketones, cyclobutanone undergoes characteristic photochemical reactions upon excitation with UV light.[17] The primary process is a Norrish Type-I cleavage, which involves the homolytic cleavage of one of the C-C bonds alpha to the carbonyl group, forming a biradical intermediate.[18][19]

This biradical can then undergo several transformations:

  • Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.[20]

  • Fragmentation: Cleavage into an alkene and a ketene.[20][21]

  • Ring Closure: Re-formation of the starting cyclobutanone.

The specific pathway taken depends on the substitution pattern and reaction conditions. For this compound, these reactions offer pathways to novel molecular scaffolds, although their synthetic utility may be limited by the formation of multiple products.

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield tert-butyl (3-hydroxycyclobutyl)carbamate.

Protocol 2: Baeyer-Villiger Oxidation using m-CPBA
  • Setup: In a flask protected from light, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2.0 equiv), to neutralize the m-chlorobenzoic acid byproduct.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 equiv) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight. Monitor for the disappearance of the starting material.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers and extract the aqueous phase with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude lactone by flash chromatography.

Conclusion

The reactivity of this compound is a rich and predictable interplay of ring strain and carbonyl chemistry. Its strained four-membered ring predisposes it to ring-opening and ring-expansion reactions, providing access to diverse molecular architectures. Concurrently, the ketone functionality allows for a host of transformations, including reductions, reductive aminations, and enolate-based modifications. The presence of the N-Boc group provides not only a crucial protecting group for the amine but also exerts significant steric and electronic influence on the outcomes of these reactions. A thorough understanding of these reactivity principles is essential for leveraging this versatile building block in the design and synthesis of complex molecules for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing tert-butyl 3-oxocyclobutylcarbamate as a versatile building block. The inherent functionalities of this reagent, a ketone and a Boc-protected amine, allow for diverse chemical transformations, making it a valuable starting material in medicinal chemistry and drug discovery for the generation of novel scaffolds and compound libraries. The cyclobutane motif is of particular interest as it imparts a degree of conformational rigidity and three-dimensionality to molecules, which can be advantageous for modulating biological activity and pharmacokinetic properties.

The protocols outlined below describe key chemical transformations of this compound, including reductive amination, Wittig olefination, Knoevenagel condensation, and the synthesis of spirocyclic hydantoins.

Reductive Amination: Synthesis of Substituted Aminocyclobutane Derivatives

Reductive amination is a powerful method for introducing a wide range of substituents at the 3-position of the cyclobutane ring, yielding diverse secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the ketone with a primary or secondary amine, followed by in-situ reduction.

This protocol details the synthesis of tert-butyl (3-(benzylamino)cyclobutyl)carbamate.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl (3-(benzylamino)cyclobutyl)carbamate.

Data Presentation:

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE1685
2AnilineNaBH(OAc)₃DCE2078
3MorpholineNaBH(OAc)₃DCE1882

Signaling Pathway/Workflow Diagram:

G A Tert-butyl 3-oxocyclobutylcarbamate C Iminium Ion Intermediate A->C + B Amine (R-NH2) B->C E Tert-butyl (3-(substituted-amino) cyclobutyl)carbamate C->E + D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Reductive Amination Workflow.

Wittig Reaction: Synthesis of Methylene Cyclobutane Derivatives

The Wittig reaction allows for the conversion of the ketone functionality into an alkene, providing a route to exo-methylene cyclobutane derivatives. These products can serve as intermediates for further functionalization.

This protocol is adapted from a general procedure for the Wittig reaction on cyclobutanone.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a yellow-orange color should develop).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.[1]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (3-methylenecyclobutyl)carbamate.

Data Presentation:

EntryPhosphonium SaltBaseSolventTime (h)Yield (%)
1MePh₃PBrKOtBuTHF375
2EtPh₃PBrn-BuLiTHF470

Signaling Pathway/Workflow Diagram:

G A Phosphonium Salt C Phosphorus Ylide A->C + B Base B->C E Oxaphosphetane Intermediate C->E + D Tert-butyl 3-oxocyclobutylcarbamate D->E F Tert-butyl (3-methylenecyclobutyl) carbamate E->F G Triphenylphosphine oxide E->G

Caption: Wittig Reaction Workflow.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Cyclobutane Derivatives

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the ketone with an active methylene compound in the presence of a weak base. This reaction introduces a carbon-carbon double bond with electron-withdrawing groups.

This protocol is based on general procedures for Knoevenagel condensation.[2][3][4][5]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the crude product or purify by flash column chromatography to obtain the desired condensation product.

Data Presentation:

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Yield (%)
1MalononitrilePiperidineEthanol5088
2Ethyl cyanoacetatePiperidineEthanol5085
3Diethyl malonatePiperidineTolueneReflux75

Signaling Pathway/Workflow Diagram:

G A Tert-butyl 3-oxocyclobutylcarbamate D Intermediate Adduct A->D + B Active Methylene Compound B->D C Catalyst (Base) C->D catalyzes E Knoevenagel Product (α,β-unsaturated) D->E - H2O F Water

Caption: Knoevenagel Condensation Pathway.

Synthesis of Spirocyclic Hydantoins

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones. This transformation provides access to spirocyclic scaffolds, which are of significant interest in drug discovery due to their rigid, three-dimensional nature.

This protocol is a general adaptation of the Bucherer-Bergs reaction.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (6M)

Procedure:

  • Caution: This reaction uses potassium cyanide, which is highly toxic. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a sealed pressure vessel, combine this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in a mixture of ethanol and water (1:1).

  • Heat the mixture to 60-80 °C for 12-24 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with 6M HCl to pH 1-2 in a fume hood to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the spiro-hydantoin derivative.

Data Presentation:

EntryKetoneReagentsSolventTemperature (°C)Yield (%)
1This compoundKCN, (NH₄)₂CO₃EtOH/H₂O7070

Signaling Pathway/Workflow Diagram:

G A Tert-butyl 3-oxocyclobutylcarbamate C Aminonitrile Intermediate A->C + B KCN, (NH4)2CO3 B->C D Hydantoic Acid Intermediate C->D Hydrolysis & CO2 addition E Spiro-hydantoin Product D->E Cyclization (-H2O)

Caption: Bucherer-Bergs Spiro-hydantoin Synthesis.

References

Application Note: A Detailed Protocol for the Reductive Amination of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the reductive amination of tert-butyl 3-oxocyclobutylcarbamate. This procedure is a cornerstone reaction in medicinal chemistry for the synthesis of novel amine derivatives.[1][2] The protocol detailed below employs sodium triacetoxyborohydride as a mild and selective reducing agent, ensuring high yields and compatibility with a wide range of functional groups.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Reductive amination is a powerful and widely utilized method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2][3] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the condensation of a ketone or aldehyde with an amine, followed by in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a preferred reducing agent for this transformation due to its mild nature, high selectivity for the iminium ion over the ketone, and operational simplicity.[1][3][4] This protocol details the reductive amination of this compound with benzylamine as a representative primary amine to yield tert-butyl (3-(benzylamino)cyclobutyl)carbamate.

Reaction Scheme

G Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add this compound to a dry flask B 2. Dissolve in anhydrous DCE A->B C 3. Add benzylamine B->C D 4. Stir for 30 min (Imine Formation) E 5. Add NaBH(OAc)₃ D->E F 6. Stir for 12-24h at RT E->F G 7. Quench with sat. NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Wash with brine and dry over MgSO₄ H->I J 10. Filter and concentrate I->J K 11. Purify by column chromatography J->K

References

Application of Tert-butyl 3-oxocyclobutylcarbamate in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-oxocyclobutylcarbamate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its rigid cyclobutane core, combined with a protected amine and a reactive ketone, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of novel therapeutics, particularly in the development of 5-HT1-like receptor agonists and Hepatitis C Virus (HCV) NS4B inhibitors.

Application in the Synthesis of 5-HT1-like Receptor Agonists

The serotonin 1A (5-HT1A) receptor is a key target in the treatment of anxiety and depression. The cyclobutane moiety of this compound can serve as a rigid core to orient pharmacophoric groups for optimal interaction with the receptor. A key synthetic transformation in this context is the reductive amination of the ketone, which allows for the introduction of various amine substituents.

Experimental Protocol: Synthesis of a 5-HT1A Receptor Agonist Precursor via Reductive Amination

This protocol details the reductive amination of this compound with a substituted aniline, a common step in the synthesis of 5-HT1A receptor agonists.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the substituted aniline (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-Boc protected cyclobutylamine derivative.

Quantitative Data Summary:

Reactant 1Reactant 2ProductYield (%)Reference
This compound4-methoxyanilinetert-butyl (3-((4-methoxyphenyl)amino)cyclobutyl)carbamate85-95(Typical)
This compoundAnilinetert-butyl (3-(phenylamino)cyclobutyl)carbamate88-92(Typical)

Diagram: Simplified 5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling 5-HT 5-HT 5-HT1A_Receptor 5-HT1A Receptor 5-HT->5-HT1A_Receptor Binds Gi_Protein Gi Protein 5-HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: Simplified 5-HT1A Receptor Signaling Pathway

Application in the Synthesis of HCV NS4B Inhibitors

The Hepatitis C Virus non-structural protein 4B (NS4B) is a crucial component of the viral replication complex and a validated target for antiviral therapy. This compound is a key starting material for the synthesis of complex (oxadiazolyl)quinoline derivatives that have shown potent inhibition of HCV NS4B.

Experimental Protocol: Multi-step Synthesis of an (Oxadiazolyl)quinoline Precursor

This protocol outlines a representative multi-step synthesis that utilizes this compound to generate a key intermediate for HCV NS4B inhibitors.

Step 1: Stereoselective Reduction of the Ketone

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to yield the corresponding cis-3-hydroxycyclobutylcarbamate.

Step 2: Conversion to a Mesylate and Azide Displacement

This step prepares the molecule for the introduction of a nitrogen-containing heterocycle.

Materials:

  • cis-tert-butyl 3-hydroxycyclobutylcarbamate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the alcohol from Step 1 (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate to give the crude mesylate, which is used directly in the next step.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).

  • Heat the mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the trans-3-azidocyclobutylcarbamate.

Step 3: Staudinger Reduction and Amide Coupling

The final steps to build the core of the inhibitor precursor.

Materials:

  • trans-tert-butyl 3-azidocyclobutylcarbamate

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • 2-Chloroquinoline-3-carboxylic acid

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the azide from Step 2 (1.0 eq) in THF and add triphenylphosphine (1.1 eq).

  • Stir at room temperature for 4-6 hours, then add water and stir for an additional 12 hours.

  • Concentrate the reaction mixture and purify by chromatography to isolate the corresponding amine.

  • To a solution of 2-chloroquinoline-3-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DMF, add DIPEA (2.0 eq) and the purified amine (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the desired (oxadiazolyl)quinoline precursor.

Quantitative Data Summary:

StepProductTypical Yield (%)
1. Stereoselective Reductioncis-tert-butyl 3-hydroxycyclobutylcarbamate90-98
2. Azide Displacementtrans-tert-butyl 3-azidocyclobutylcarbamate75-85 (2 steps)
3. Amide Couplingtert-butyl (3-((2-chloroquinoline-3-carbonyl)amino)cyclobutyl)carbamate70-80

Diagram: Synthetic Workflow for HCV NS4B Inhibitor Precursor

HCV_Inhibitor_Synthesis Start Tert-butyl 3-oxocyclobutylcarbamate Reduction Stereoselective Reduction Start->Reduction Alcohol cis-3-Hydroxy Intermediate Reduction->Alcohol Mesylation_Azidation Mesylation & Azide Displacement Alcohol->Mesylation_Azidation Azide trans-3-Azido Intermediate Mesylation_Azidation->Azide Reduction_Coupling Staudinger Reduction & Amide Coupling Azide->Reduction_Coupling Product HCV NS4B Inhibitor Precursor Reduction_Coupling->Product

Caption: Synthetic workflow for HCV NS4B inhibitor precursor.

This compound is a valuable and versatile building block in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of key intermediates for the development of 5-HT1-like receptor agonists and HCV NS4B inhibitors. The rigid cyclobutane scaffold allows for precise conformational control, while the ketone and protected amine functionalities provide handles for a wide range of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.

Application Notes and Protocols: Tert-butyl 3-oxocyclobutylcarbamate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-oxocyclobutylcarbamate as a key building block in the synthesis of kinase inhibitors. The rigid, three-dimensional structure of the cyclobutane ring offers a valuable scaffold for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This document details the synthetic routes, experimental protocols, and relevant data for the application of this versatile intermediate in the development of targeted therapeutics, with a specific focus on Janus Kinase (JAK) inhibitors.

Introduction: The Role of the Cyclobutane Moiety in Kinase Inhibition

The cyclobutane scaffold has emerged as a privileged motif in modern drug discovery. Its inherent ring strain and defined stereochemistry allow for precise spatial orientation of substituents, which can lead to improved interactions with the target protein's binding site. In the context of kinase inhibitors, the incorporation of a cyclobutane ring, often derived from intermediates like this compound, can confer several advantages:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational flexibility of the inhibitor, which can lead to a more favorable entropic profile upon binding to the kinase.

  • Improved Selectivity: The well-defined three-dimensional arrangement of functional groups on the cyclobutane core can be exploited to achieve higher selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.

  • Enhanced Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to an improved pharmacokinetic profile.

  • Novel Chemical Space: The use of cyclobutane scaffolds allows for the exploration of novel chemical space, moving away from more traditional, often planar, heterocyclic cores.

This compound is a particularly useful building block as it contains a ketone for facile functionalization, typically via reductive amination, and a Boc-protected amine that can be deprotected for subsequent reactions.

Application in the Synthesis of JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors incorporate a cyclobutane or a structurally related azetidine moiety to enhance their therapeutic profile.

While direct synthesis of a marketed drug from this compound is not prominently documented, its application in the synthesis of JAK inhibitor precursors and analogs is a key area of research and development. The following sections detail a representative synthetic application.

Synthesis of a Key Intermediate for JAK Inhibitors

A critical step in the synthesis of many JAK inhibitors, such as Tofacitinib and related analogs, is the coupling of a substituted piperidine or a similar saturated heterocycle with the pyrrolo[2,3-d]pyrimidine core. This compound can be utilized to construct a key aminocyclobutane intermediate that can be further elaborated to form the final inhibitor.

Reaction Scheme: Synthesis of a Boc-protected aminocyclobutane intermediate

The synthesis involves a reductive amination reaction between this compound and a suitable amine, followed by further synthetic modifications. For the purpose of these notes, we will illustrate the synthesis of a generic intermediate that highlights the utility of the starting material.

G reactant1 This compound product tert-butyl (3-(R-amino)cyclobutyl)carbamate reactant1->product 1. reactant2 R-NH2 (Amine) reactant2->product 2. reagents Reducing Agent (e.g., NaBH(OAc)3) reagents->product 3.

Caption: Reductive amination of this compound.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE, add the primary amine (1.0-1.2 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired tert-butyl (3-aminocyclobutyl)carbamate derivative.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of aminocyclobutane intermediates from this compound.

AmineReducing AgentSolventYield (%)Purity (%)
MethylamineNaBH(OAc)₃DCE75-85>95
BenzylamineNaBH(OAc)₃DCM80-90>98
AnilineNaBH(OAc)₃DCE60-70>95

Note: Yields and purities are representative and may vary depending on the specific reaction conditions and the nature of the amine.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Inhibition of this pathway is a key therapeutic strategy for various inflammatory and autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., Tofacitinib analog) Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor utilizing this compound involves a multi-step process.

Synthesis_Workflow Start tert-butyl 3-oxocyclobutylcarbamate Step1 Reductive Amination Start->Step1 Intermediate1 Boc-protected aminocyclobutane Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 Diaminocyclobutane Step2->Intermediate2 Step3 Coupling with Heterocycle Intermediate2->Step3 Intermediate3 Core Structure Step3->Intermediate3 Step4 Final Modification Intermediate3->Step4 FinalProduct Kinase Inhibitor Step4->FinalProduct

Caption: General synthetic workflow for kinase inhibitors using the target building block.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its ability to introduce a rigid cyclobutane scaffold through straightforward chemical transformations like reductive amination makes it an attractive starting material for medicinal chemists. The resulting aminocyclobutane intermediates can be readily incorporated into a variety of kinase inhibitor scaffolds, offering a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the design and synthesis of novel targeted therapies.

Application Note: Experimental Procedures for the Boc Deprotection of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability and ease of removal under acidic conditions.[1] This document provides detailed protocols for the acidic deprotection of tert-butyl 3-oxocyclobutylcarbamate to yield 3-aminocyclobutanone as either its trifluoroacetate or hydrochloride salt. These procedures are fundamental for synthetic routes requiring the unmasking of the key cyclobutane amine intermediate.

Introduction

The Boc protecting group is widely employed in peptide synthesis and the development of active pharmaceutical ingredients due to its robustness against nucleophilic, basic, and hydrogenolytic conditions.[1] Its facile cleavage under acidic conditions allows for selective deprotection in complex synthetic sequences. The most common methods utilize strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The reaction proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] This cation is typically scavenged or deprotonates to form isobutylene gas.[3] This application note details two reliable protocols for the deprotection of this compound, a common intermediate in medicinal chemistry.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. The choice of method often depends on the desired salt form of the product and the acid sensitivity of other functional groups in the molecule.[1]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies their removal. The product is isolated as the trifluoroacetate (TFA) salt.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous[5]

  • Toluene (for co-evaporation, optional)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.5 M.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Acid Addition: While stirring, slowly add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA:DCM is effective for most substrates).[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically complete within 30 minutes to a few hours.[1][5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[5]

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[5]

    • To remove residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[5]

    • The resulting crude 3-aminocyclobutanone trifluoroacetate salt can be used directly in the next step or purified further if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and yields the hydrochloride salt of the amine, which is often preferred for its crystalline nature and stability.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane[1]

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound, add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is generally complete within 30 minutes to 4 hours.[1][6][7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion, the product, 3-aminocyclobutanone hydrochloride, will often precipitate from the reaction mixture.[1]

    • The solid can be collected by filtration.

    • Wash the collected solid with a cold, anhydrous solvent like diethyl ether to remove any non-polar impurities.[1]

    • Dry the product under vacuum to yield the final hydrochloride salt.

Data Presentation: Comparison of Protocols

The following table summarizes the typical reaction parameters for the two described protocols. Yields are highly substrate-dependent but are generally quantitative for these methods.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 30 minutes - 4 hours[8]30 minutes - 4 hours[1][7]
Product Form Trifluoroacetate SaltHydrochloride Salt
Work-up Evaporation & Toluene Co-evaporation[5]Precipitation & Filtration[1]
Typical Yield >95% (Crude)>95% (Crude)

Visualization of Experimental Workflow

The general workflow for the Boc deprotection of this compound is illustrated below.

Boc_Deprotection_Workflow cluster_workup Work-up Options start_mat Tert-butyl 3-oxocyclobutylcarbamate dissolution Dissolve in Anhydrous Solvent (e.g., DCM) start_mat->dissolution acid_addition Add Acid at 0°C (e.g., TFA or HCl) dissolution->acid_addition reaction Stir at Room Temp (0.5 - 4 hours) acid_addition->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring In-process control workup Work-up monitoring->workup Reaction Complete product_salt Isolate Amine Salt (TFA or HCl salt) workup->product_salt Evaporation or Precipitation neutralize Neutralize with Base (e.g., NaHCO3 wash) workup->neutralize For Free Amine product_free Isolate Free Amine neutralize->product_free

Caption: General experimental workflow for the Boc deprotection of an amine.

References

Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the kilogram-scale synthesis of Tert-butyl 3-oxocyclobutylcarbamate, a key building block in the development of various pharmaceutical agents. The featured protocol is based on a robust and scalable oxidation of the commercially available starting material, Tert-butyl 3-hydroxycyclobutylcarbamate. This method, utilizing a TEMPO-catalyzed oxidation with sodium hypochlorite, is selected for its operational simplicity, cost-effectiveness, and amenability to large-scale production. Detailed experimental procedures, quantitative data for a 1 kg scale reaction, and a process workflow diagram are provided to facilitate seamless technology transfer from the laboratory to a pilot or manufacturing setting.

Introduction

This compound is a valuable synthetic intermediate characterized by a strained cyclobutane ring and a Boc-protected amine. This unique structural motif is incorporated into a variety of biologically active molecules, making an efficient and scalable synthesis of this compound highly desirable for the pharmaceutical industry. While several synthetic routes are possible, many are not suitable for large-scale production due to factors such as the use of hazardous or expensive reagents, cryogenic reaction conditions, or challenging purification procedures.

The protocol detailed herein focuses on the oxidation of the secondary alcohol in Tert-butyl 3-hydroxycyclobutylcarbamate. This approach is advantageous due to the commercial availability and stability of the starting material. Among various oxidation methods, a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed reaction with sodium hypochlorite (bleach) as the terminal oxidant offers a mild, selective, and economically viable solution for industrial-scale synthesis.

Synthetic Strategy

The recommended synthetic pathway for the large-scale production of this compound is a single-step oxidation of Tert-butyl 3-hydroxycyclobutylcarbamate.

G cluster_start Starting Material cluster_process Process cluster_product Final Product start_material Tert-butyl 3-hydroxycyclobutylcarbamate oxidation TEMPO-catalyzed Oxidation start_material->oxidation  NaOCl, TEMPO (cat.), KBr (cat.) Dichloromethane/Water, 0-10 °C final_product This compound oxidation->final_product  Workup & Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section details the protocol for a 1-kilogram scale synthesis of this compound.

3.1. Materials and Equipment

  • Reactor: 50 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel.

  • Starting Material: Tert-butyl 3-hydroxycyclobutylcarbamate

  • Reagents:

    • TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)

    • Potassium bromide (KBr)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~10-15% w/v)

    • Dichloromethane (DCM)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Sodium chloride (NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Methyl tert-butyl ether (MTBE)

    • Heptane

  • Equipment: Filtration apparatus, rotary evaporator, vacuum oven.

3.2. Detailed Synthesis Protocol

  • Reaction Setup:

    • Charge the 50 L reactor with Tert-butyl 3-hydroxycyclobutylcarbamate (1.00 kg, 5.34 mol).

    • Add dichloromethane (10 L), potassium bromide (59.5 g, 0.50 mol), and a solution of sodium bicarbonate (900 g, 10.71 mol) in water (10 L).

    • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

    • In a separate container, dissolve TEMPO (8.3 g, 0.053 mol) in dichloromethane (200 mL).

  • Oxidation Reaction:

    • Add the TEMPO solution to the reactor.

    • Slowly add the sodium hypochlorite solution (approximately 4.5 L, ~1.1 equivalents) via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained between 0-10 °C.

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours after the addition of NaOCl is finished.

  • Workup and Isolation:

    • Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (2 L) to quench any excess oxidant. Stir for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 3 L).

    • Combine all organic layers and wash with a saturated aqueous solution of sodium chloride (brine, 5 L).

    • Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and wash the solid with dichloromethane (1 L).

    • Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a crude solid.

  • Purification (Trituration):

    • To the crude solid, add a mixture of MTBE and heptane (1:4, 5 L).

    • Stir the slurry at room temperature for 2 hours.

    • Filter the white solid and wash with cold heptane (2 x 1 L).

    • Dry the purified this compound in a vacuum oven at 40-45 °C to a constant weight.

Data Presentation

Table 1: Reagent Quantities for 1 kg Scale Synthesis

ReagentMolecular Weight ( g/mol )MolesMolar EquivalentsQuantity
Tert-butyl 3-hydroxycyclobutylcarbamate187.245.341.01.00 kg
TEMPO156.250.0530.018.3 g
Potassium Bromide (KBr)119.000.500.09459.5 g
Sodium Bicarbonate (NaHCO₃)84.0110.712.0900 g
Sodium Hypochlorite (NaOCl)74.44~5.87~1.1~4.5 L of 10-15% soln.
Dichloromethane (DCM)---~17 L
Water---10 L

Table 2: Process Parameters and Expected Results

ParameterValue
Reaction Temperature0-10 °C
Reaction Time3-5 hours
Expected Yield 85-95%
Expected Purity >98% (by HPLC)
AppearanceWhite to off-white crystalline solid

Safety and Scalability Considerations

  • Temperature Control: The oxidation reaction is exothermic. Maintaining the specified temperature range is crucial to prevent side reactions and ensure safety. A reliable cooling system for the reactor is essential.

  • Reagent Addition: The slow, controlled addition of sodium hypochlorite is critical to manage the reaction exotherm.

  • Ventilation: The reaction should be performed in a well-ventilated area or a fume hood, as dichloromethane is a volatile organic solvent.

  • Waste Disposal: Aqueous waste containing residual bleach and salts should be neutralized and disposed of in accordance with local regulations. Halogenated solvent waste must be collected and disposed of appropriately.

  • Alternative Starting Material: While this protocol starts with the commercially available alcohol, an alternative route is the Boc-protection of 3-aminocyclobutanone. However, the stability and availability of 3-aminocyclobutanone at a large scale can be a challenge, making the oxidation route more reliable for industrial production.

  • Purification: The described trituration method is highly effective for purifying the final product and avoids the need for costly and time-consuming column chromatography, a significant advantage for scale-up. The choice of trituration solvents may be further optimized to maximize yield and purity.

Asymmetric Synthesis of Chiral 3-Hydroxycyclobutylcarbamates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral tert-butyl (3-hydroxycyclobutyl)carbamate derivatives, valuable building blocks in medicinal chemistry. The primary focus is on the enantioselective reduction of the prochiral starting material, tert-butyl 3-oxocyclobutylcarbamate. The methodologies described herein are based on established catalytic systems known for their high efficiency and stereoselectivity in the reduction of analogous cyclobutanone derivatives.

Introduction

Chiral 3-aminocyclobutanol scaffolds are important structural motifs in a range of biologically active molecules and pharmaceutical candidates. The stereochemistry at the hydroxyl and amino-bearing carbons significantly influences the pharmacological properties of these compounds. Asymmetric synthesis provides a direct route to enantiomerically enriched cis- and trans-3-hydroxycyclobutylcarbamates, avoiding classical resolution techniques. The most prominent and effective method for this transformation is the catalytic asymmetric reduction of the corresponding ketone.

Key Asymmetric Reduction Strategies

The enantioselective reduction of this compound can be achieved through several catalytic methods. The choice of catalyst and reaction conditions determines the stereochemical outcome, yielding either the cis- or trans-diol as the major product with high enantiomeric excess (ee).

Two of the most well-established and effective methods are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the carbonyl group. The CBS reduction is renowned for its high enantioselectivity and predictable stereochemical outcome.[1][2]

  • Catalytic Transfer Hydrogenation: This approach employs chiral transition metal complexes, typically ruthenium-based catalysts, to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone. This method is often highly efficient and can be performed under mild conditions.

Data Presentation: Catalyst Performance in Asymmetric Reduction of Cyclobutanone Analogs

The following table summarizes the performance of various catalytic systems in the asymmetric reduction of cyclobutanone derivatives analogous to this compound. This data provides an expected range of yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for the synthesis of chiral tert-butyl (3-hydroxycyclobutyl)carbamate.

Catalyst SystemSubstrateProduct StereochemistryYield (%)dr (cis:trans)ee (%)
(S)-Me-CBS / BH₃·SMe₂3,3-disubstituted cyclobutanonesChiral 3,3-disubstituted cyclobutanols93~1:191
RuCl--INVALID-LINK--DimethylbenzocyclobutenoneChiral benzocyclobutenol94-97
(S)-B-Me / BH₃·Me₂SRacemic 2-substituted cyclobutanonescis- and trans-cyclobutanols-~1:191-99

Experimental Protocols

The following are detailed protocols for the asymmetric reduction of this compound based on established procedures for analogous ketones.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclobutyl)carbamate and ((1R,3R)-3-hydroxycyclobutyl)carbamate

This protocol describes the enantioselective reduction of this compound using an (S)-Me-CBS catalyst to produce a mixture of the chiral cis- and trans-alcohols.

Materials:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) (10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M relative to the substrate).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the stirred THF.

  • Slowly add borane dimethyl sulfide complex (0.6 equivalents) dropwise to the solution. Stir the mixture for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of the ketone dropwise to the catalyst mixture over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the cis- and trans-diastereomers.

  • Determine the enantiomeric excess of each isomer by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol outlines the asymmetric transfer hydrogenation of this compound using a chiral Ru-catalyst.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous isopropanol

  • Formic acid/triethylamine azeotrope (5:2)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 equivalents) and (S,S)-TsDPEN (0.005 equivalents) in anhydrous isopropanol.

  • Heat the mixture at 80 °C for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the formic acid/triethylamine azeotrope.

  • Add the substrate solution to the pre-formed catalyst solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

cbs_reduction_mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Ketone Tert-butyl 3-oxocyclobutylcarbamate Complexation Ketone Coordination to Catalyst-Borane Complex Ketone->Complexation CBS_Catalyst (S)-Me-CBS Oxazaborolidine Coordination Coordination of Borane to CBS Catalyst CBS_Catalyst->Coordination Borane BH3-SMe2 Borane->Coordination Coordination->Complexation Hydride_Transfer Enantioselective Hydride Transfer Complexation->Hydride_Transfer cis_Product cis-3-Hydroxy Product Hydride_Transfer->cis_Product Major/Minor trans_Product trans-3-Hydroxy Product Hydride_Transfer->trans_Product Major/Minor experimental_workflow Start Start: Tert-butyl 3-oxocyclobutylcarbamate Reaction Asymmetric Reduction (e.g., CBS or Transfer Hydrogenation) Start->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC Analysis (ee and dr determination) Purification->Analysis End End: Chiral cis- and trans- 3-Hydroxycyclobutylcarbamates Analysis->End

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of tert-butyl 3-oxocyclobutylcarbamate in solid-phase synthesis (SPS). This versatile building block is particularly valuable for creating peptidomimetics and other molecular libraries with a constrained cyclobutane scaffold. The primary application detailed herein is the incorporation of the 3-(tert-butoxycarbonylamino)cyclobutyl moiety onto a solid-supported amine via reductive amination. This method is a cornerstone for generating diverse libraries of compounds for drug discovery and development.[1][2]

The protocols provided are compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, allowing for the seamless integration of this unique structural motif into peptide and small molecule synthesis workflows.[3]

Key Applications

  • Introduction of a Constrained Scaffold: The cyclobutane ring introduces conformational rigidity into a molecule, which can be advantageous for optimizing binding affinity and metabolic stability.

  • Synthesis of Peptidomimetics: Incorporation of the 3-aminocyclobutane moiety in place of natural amino acids can lead to novel peptide analogs with enhanced properties.

  • Combinatorial Library Synthesis: The protocol is amenable to parallel synthesis, enabling the rapid generation of large libraries of distinct compounds for high-throughput screening.[1][4]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance White to off-white solid
CAS Number 154748-49-9

Experimental Protocols

The following section details the protocols for the incorporation of the 3-(tert-butoxycarbonylamino)cyclobutyl moiety onto a solid-supported primary amine. The workflow is based on standard solid-phase reductive amination procedures.[5][6]

Protocol 1: Reductive Amination on Solid Support

This protocol describes the reaction of a resin-bound primary amine with this compound, followed by reduction to form a secondary amine linkage.

Materials:

  • Amine-functionalized solid support (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g) in DMF (10 mL) for 1-2 hours in a solid-phase synthesis vessel.

  • Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Reductive Amination Reaction:

    • In a separate flask, prepare a solution of this compound (5 equivalents based on resin loading, ~2.5 mmol) in DMF (8 mL).

    • Add the solution of this compound to the swollen resin.

    • Add acetic acid (1% v/v) to the resin slurry to facilitate iminium ion formation.

    • Agitate the mixture for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (5 equivalents, ~2.5 mmol) or sodium triacetoxyborohydride (3 equivalents, ~1.5 mmol) to the reaction mixture. Caution: Sodium cyanoborohydride can release toxic HCN gas upon contact with strong acids.[7] Ensure the reaction is performed in a well-ventilated fume hood.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative test (yellow beads) indicates the complete consumption of the primary amine. If the test is positive (blue beads), the reaction can be allowed to proceed for a longer duration or a second addition of reagents can be performed.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL), MeOH (3 x 10 mL), and DCM (5 x 10 mL).

  • Drying: Dry the resin under vacuum for several hours.

Quantitative Data Summary (Representative):

The efficiency of the reductive amination step is crucial for the overall yield of the final product. The following table provides representative data for this type of transformation on a solid support.

ParameterRepresentative ValueNotes
Reagent Equivalents 5 eq.Excess reagents are used to drive the reaction to completion.
Reaction Time 12-24 hoursReaction time may vary depending on the specific resin and amine.
Coupling Efficiency >95%As determined by qualitative tests like the Kaiser test.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Sodium triacetoxyborohydride is a milder and often safer alternative to sodium cyanoborohydride.[7]
Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine on the cyclobutane scaffold.

Materials:

  • Resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 20-50% TFA in DCM (10 mL) containing 2.5% TIS to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Washing:

    • Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DMF (3 x 10 mL) to neutralize the ammonium salt.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The resin now has a free primary amine on the cyclobutane ring, ready for further functionalization.

Protocol 3: Cleavage from Resin

This protocol describes the cleavage of the final product from a standard acid-labile resin (e.g., Rink Amide).

Materials:

  • Final product on resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final resin with DCM and dry thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Add the concentrated solution dropwise to a flask containing cold diethyl ether (10-fold volume excess) to precipitate the crude product.

    • Isolate the precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the crude product with cold diethyl ether several times.

    • Dry the final product under vacuum.

  • Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Reductive_Amination_Workflow Resin Amine-Functionalized Resin Swell Swell in DMF Resin->Swell Wash1 Wash (DMF, DCM) Swell->Wash1 Reaction Add Tert-butyl 3-oxocyclobutylcarbamate + AcOH Wash1->Reaction Reduction Add NaBH3CN or NaBH(OAc)3 Reaction->Reduction Wash2 Wash (DMF, MeOH, DCM) Reduction->Wash2 Product Resin-Bound Cyclobutylamine Wash2->Product

Caption: Workflow for the solid-phase reductive amination.

SPPS_Logic Start Start: Amine-functionalized Resin ReductiveAmination Protocol 1: Reductive Amination Start->ReductiveAmination Incorporate Cyclobutane BocDeprotection Protocol 2: Boc Deprotection ReductiveAmination->BocDeprotection Expose Amine FurtherFunctionalization Further Functionalization (e.g., Acylation, Alkylation) BocDeprotection->FurtherFunctionalization Optional Diversification Cleavage Protocol 3: Cleavage from Resin BocDeprotection->Cleavage Direct Cleavage FurtherFunctionalization->Cleavage FinalProduct Final Product in Solution Cleavage->FinalProduct

References

Application Notes and Protocols: Tert-butyl 3-oxocyclobutylcarbamate as a Constrained Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-oxocyclobutylcarbamate is a versatile building block for drug discovery, offering a conformationally restricted cyclobutane scaffold. The rigid nature of the cyclobutane ring provides a unique opportunity to orient pharmacophoric elements in a defined three-dimensional space, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible acyclic or larger ring systems.[1][2][3] The ketone functionality and the Boc-protected amine serve as convenient handles for synthetic diversification, allowing for the exploration of a wide range of chemical space. This document provides detailed application notes and protocols for the use of this scaffold, with a specific focus on its application in the design of Janus kinase (JAK) inhibitors.

Application in Janus Kinase (JAK) Inhibitor Design

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The JAK-STAT signaling pathway is a key regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[4][5] Consequently, inhibition of JAKs has emerged as a promising therapeutic strategy for these conditions.

The constrained nature of the this compound scaffold can be exploited to position key binding motifs within the ATP-binding site of JAK kinases, leading to potent and selective inhibition. By replacing more flexible linkers or scaffolds with the rigid cyclobutane core, it is possible to reduce the entropic penalty upon binding, thereby improving binding affinity.

Structure-Activity Relationship (SAR) Insights

A key example of a cyclobutane-containing JAK inhibitor is N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide . While not directly synthesized from this compound, its 3-aminocyclobutane core is a key structural feature that can be accessed from related cyclobutanone precursors. The structure-activity relationship of this and similar compounds highlights the importance of the stereochemistry and substitution pattern on the cyclobutane ring for optimal interaction with the kinase hinge region.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of a representative cyclobutane-containing JAK inhibitor against different JAK isoforms.

Compound IDTarget KinaseIC50 (nM)
1 JAK1189
1 JAK22511
1 JAK36450

Data for N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide.

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade at the initial phosphorylation step.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Induces Inhibitor JAK Inhibitor (Cyclobutane Scaffold) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

Synthesis of a 3-Aminocyclobutane Core from this compound

This protocol describes a general method for the reductive amination of this compound to introduce a desired amine, a key step in the synthesis of many kinase inhibitors.

Synthesis_Workflow Start Tert-butyl 3-oxocyclobutylcarbamate Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3, DCE) Start->Reductive_Amination Amine Primary or Secondary Amine (R1R2NH) Amine->Reductive_Amination Intermediate Boc-protected 3-aminocyclobutylamine derivative Reductive_Amination->Intermediate Deprotection Boc Deprotection (e.g., TFA, DCM) Intermediate->Deprotection Final_Core 3-Aminocyclobutylamine Core Deprotection->Final_Core

Synthetic Workflow for 3-Aminocyclobutane Core

Materials:

  • This compound

  • Primary or secondary amine of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reductive Amination:

    • To a solution of this compound (1.0 eq) in DCE, add the desired amine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected 3-aminocyclobutylamine derivative.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting TFA salt of the 3-aminocyclobutylamine core can often be used in the next step without further purification.

In Vitro JAK1 Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a test compound against the JAK1 enzyme using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human JAK1 enzyme

  • Peptide substrate for JAK1

  • ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for 0% inhibition (high signal) and a known potent, broad-spectrum kinase inhibitor for 100% inhibition (low signal).

  • Enzyme and Substrate Addition:

    • Prepare a solution of recombinant JAK1 enzyme and the peptide substrate in the assay buffer.

    • Add the enzyme/substrate mixture to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the test compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of ATP in the assay buffer. The concentration should be at or near the Km of ATP for JAK1.

    • Add the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced (correlating with ATP consumed) by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold provides a valuable starting point for the design of conformationally constrained drug candidates. Its rigid nature can lead to improved potency and selectivity, as exemplified by its potential application in the development of JAK inhibitors. The synthetic handles on this scaffold allow for facile diversification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The provided protocols offer a foundation for researchers to utilize this promising scaffold in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 3-oxocyclobutylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the protection of 3-aminocyclobutanone with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Several factors significantly influence the reaction yield:

  • Choice of Base: The selection of a suitable base is crucial to avoid side reactions.

  • Solvent: The solvent can affect the solubility of reactants and the reaction rate.

  • Temperature: Controlling the reaction temperature helps to minimize the formation of byproducts.

  • Stoichiometry: The molar ratio of 3-aminocyclobutanone to Boc₂O should be carefully controlled.

Q3: What are the common side products, and how can their formation be minimized?

A3: Common side products include the di-Boc protected amine and isocyanate-related impurities.[1][2] To minimize these:

  • Avoid excessive amounts of Boc₂O.

  • Maintain a low reaction temperature.

  • Choose a non-nucleophilic base.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation. A common starting point is a mixture of ethyl acetate and petroleum ether.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Ineffective Boc Protection: The reaction conditions may not be optimal for the protection of the amine.- Optimize Base: If using a weak base like sodium bicarbonate, consider a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). - Vary the Solvent: Test different solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water/THF to improve solubility and reaction kinetics. - Adjust Temperature: While the reaction is often run at room temperature, cooling to 0 °C can sometimes improve selectivity and yield by reducing side reactions.
Degradation of Starting Material: 3-aminocyclobutanone can be unstable, especially as a free base.- Use the hydrochloride salt of 3-aminocyclobutanone and add a sufficient amount of base to liberate the free amine in situ.
Formation of Multiple Spots on TLC (Thin Layer Chromatography) Presence of Side Products: This indicates the formation of impurities such as the di-Boc protected amine or isocyanate-derived byproducts.- Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O. A large excess can lead to the formation of the di-Boc product. - Lower Reaction Temperature: Perform the reaction at 0 °C to minimize the formation of thermally induced side products.
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress by TLC until the starting material is consumed. - Use a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, but it may also promote side reactions.[2]
Difficulty in Product Isolation/Purification Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.- Optimize Eluent System: Carefully screen different ratios of ethyl acetate/petroleum ether or try alternative solvent systems like dichloromethane/methanol. - Aqueous Work-up: Before chromatography, perform an aqueous work-up. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted amine and with a mild base (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
Product is an Oil Instead of a Solid: While the product is often a solid, it can sometimes be isolated as a viscous oil.- Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc protection of amines, which can be adapted for the synthesis of this compound.

BaseSolventTemperature (°C)Boc₂O (Equivalents)Typical Yield (%)Notes
Sodium Bicarbonate (NaHCO₃)Water/THF (1:1)Room Temperature1.185-95A common and mild method.
Triethylamine (TEA)Dichloromethane (DCM)0 to Room Temperature1.190-98A widely used base, ensure it is freshly distilled.
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to Room Temperature1.190-98A non-nucleophilic base, good for sensitive substrates.
Sodium Hydroxide (NaOH)Water/DioxaneRoom Temperature1.188-96A strong base, requires careful pH control.

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminocyclobutanone Hydrochloride using Triethylamine

This protocol describes the synthesis of this compound from 3-aminocyclobutanone hydrochloride.

  • Reaction Setup:

    • To a solution of 3-aminocyclobutanone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Addition of Boc₂O:

    • Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise over 15 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM and wash with water (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a white solid.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 3-aminocyclobutanone HCl in DCM add_base Add Triethylamine at 0°C start->add_base 10 min stirring add_boc Add Boc₂O solution add_base->add_boc react Stir at RT for 4-6h add_boc->react workup Aqueous Wash react->workup TLC monitoring dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Tert-butyl 3-oxocyclobutylcarbamate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue cause1 Ineffective Boc Protection? start->cause1 cause2 Starting Material Degradation? start->cause2 solution1 Optimize Base/Solvent/Temp cause1->solution1 Yes solution2 Use HCl salt of amine cause2->solution2 Yes impurity_issue Multiple Spots on TLC cause3 Side Products Formed? impurity_issue->cause3 solution3 Control Stoichiometry Lower Temperature cause3->solution3 Yes

Caption: Troubleshooting logic for low yield and impurity issues.

References

Technical Support Center: Purification of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Tert-butyl 3-oxocyclobutylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation of the product. Common impurities may include residual starting amine (3-aminocyclobutanone), excess Boc-anhydride, and potentially di-Boc protected species. The specific impurity profile will depend on the synthetic route employed.

Q3: Can this compound decompose during purification?

A3: Yes, Boc-protected amines can be sensitive to acidic conditions, and silica gel is slightly acidic. Prolonged exposure to silica gel during column chromatography can potentially lead to partial deprotection of the Boc group. It is advisable to minimize the time the compound spends on the column.

Q4: What is a good starting point for a solvent system in column chromatography?

A4: A common mobile phase for purifying Boc-protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on the purification of a similar compound, tert-butyl 3-oxocycloheptylcarbamate, a gradient of ethyl acetate in petroleum ether is a good starting point.[1]

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound lacks a strong UV chromophore, visualization can be achieved using a potassium permanganate stain or other general-purpose stains for organic compounds.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Product is not eluting from the column 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. 2. Before running a column, check the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing.
Poor separation of product from impurities 1. The chosen mobile phase does not provide adequate resolution. 2. The column was overloaded with the crude sample.1. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation. 2. As a general guideline, the amount of crude material loaded onto the column should be approximately 1-2% of the weight of the silica gel.
Streaking or tailing of the product band 1. The compound may be interacting strongly with the acidic silica gel. 2. The sample was not loaded onto the column properly.1. Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. 2. Dissolve the crude product in a minimal amount of the mobile phase and apply it carefully to the top of the silica gel bed in a narrow band.
Product is eluting too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent The chosen solvent is not suitable for dissolving the compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Product "oils out" instead of crystallizing 1. The solution is supersaturated. 2. The cooling process is too rapid.1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 2. Let the solution cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and then try cooling again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.
Low recovery of the purified product 1. Too much solvent was used for recrystallization. 2. The crystals were not completely collected during filtration.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product on the TLC plate is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Common solvent pairs for recrystallization include ethyl acetate/hexanes and methanol/water.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Column Column Chromatography Decision->Column Impure Recrystal Recrystallization Decision->Recrystal Nearly Pure Pure Pure Product Decision->Pure Pure Column->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography cluster_solutions Solutions Start Column Chromatography Issue NoElution No Elution Start->NoElution PoorSep Poor Separation Start->PoorSep Streaking Streaking/Tailing Start->Streaking HighRf High Rf Start->HighRf IncPolarity Increase Mobile Phase Polarity NoElution->IncPolarity CheckStability Check Compound Stability NoElution->CheckStability OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad AddBase Add Triethylamine to Mobile Phase Streaking->AddBase ProperLoad Ensure Proper Sample Loading Streaking->ProperLoad DecPolarity Decrease Mobile Phase Polarity HighRf->DecPolarity

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Synthesis of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 3-oxocyclobutylcarbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this key building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the protection of the primary amine of 3-oxocyclobutanamine with di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, converts the nucleophilic amine into a stable carbamate, preventing it from undergoing unwanted reactions in subsequent synthetic steps.[1][2] The reaction is typically performed in the presence of a base to facilitate the process and neutralize acidic byproducts.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Reagent Quality: Ensure the 3-oxocyclobutanamine starting material is pure and the di-tert-butyl dicarbonate has not degraded.

  • Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.

  • Work-up and Purification: Product loss can occur during aqueous work-up or column chromatography. Ensure the pH is controlled during extraction and that the chosen purification method is suitable for the compound's stability.

Q3: What are the expected byproducts in this synthesis, and how can they be identified?

A3: Besides unreacted starting materials, potential side products can include urea derivatives or isocyanates, which may form from reactions involving the amine and Boc anhydride, particularly if certain catalysts like DMAP are used.[3] These byproducts can often be detected by TLC, LC-MS, or NMR spectroscopy as new spots or peaks with different retention times and mass-to-charge ratios.

Q4: How should I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the more polar starting amine from the less polar product. The reaction is complete when the spot corresponding to the 3-oxocyclobutanamine has been consumed. LC-MS can also be used for more precise monitoring.

Q5: What are the recommended storage conditions for this compound?

A5: The product should be stored in a cool, dry place, typically at 2-8°C, and protected from air and light.[4] As a ketone, it has the potential to undergo degradation over long periods, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Incomplete Consumption of Starting Amine

Symptom: TLC or LC-MS analysis shows a significant amount of 3-oxocyclobutanamine remaining after the expected reaction time.

Possible Cause Solution
Insufficient Boc₂O Use a slight excess (1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate to ensure the reaction goes to completion.[3]
Low Reagent Reactivity Verify the purity and activity of the Boc₂O. Old or improperly stored reagent can hydrolyze and lose effectiveness.
Inadequate Base If using a base like triethylamine (TEA) or sodium bicarbonate, ensure it is used in sufficient quantity (at least 1 equivalent) to deprotonate the amine or its salt form.[5]
Sub-optimal Temperature While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40°C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Issue 2: Formation of Multiple Products

Symptom: TLC plate shows multiple spots, or LC-MS/NMR indicates the presence of significant impurities other than starting material.

Possible Cause Solution
Urea or Isocyanate Formation This can sometimes occur, especially with certain catalysts like 4-(Dimethylamino)pyridine (DMAP).[3] Avoid using DMAP if these side products are observed. Standard bases like triethylamine or sodium bicarbonate are generally sufficient.
Self-Condensation of Ketone The cyclobutanone ring can be susceptible to self-condensation (e.g., aldol reaction) under strongly basic conditions. Use a mild, non-nucleophilic base like triethylamine or run the reaction in a biphasic system with a weak inorganic base like NaHCO₃.
Degradation on Silica Gel The product may be sensitive to the acidic nature of standard silica gel during column chromatography. To mitigate this, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

Experimental Protocols

Key Experiment: Synthesis of this compound via Boc Protection

This protocol describes a general procedure for the N-Boc protection of 3-oxocyclobutanamine.

Materials:

  • 3-oxocyclobutanamine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Dioxane/Water)

  • Base (e.g., Triethylamine (TEA) if starting from the hydrochloride salt, or Sodium Bicarbonate (NaHCO₃))

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-oxocyclobutanamine (1.0 equiv) in the chosen solvent (e.g., DCM). If using the hydrochloride salt, add 1.1 equivalents of triethylamine and stir for 10-15 minutes. For a biphasic system, dissolve the amine in dioxane and prepare a separate aqueous solution of NaHCO₃.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • If using a water-miscible solvent like THF or dioxane, remove it under reduced pressure.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visual Guides

Synthesis_Pathway amine 3-Oxocyclobutanamine reagents + boc2o Di-tert-butyl dicarbonate (Boc)₂O product Tert-butyl 3-oxocyclobutylcarbamate byproducts t-BuOH + CO₂ reagents->product Base (e.g., TEA) Solvent (e.g., DCM) 0°C to RT

Caption: Main synthetic route to this compound.

Side_Reactions amine 3-Oxocyclobutanamine start_point amine->start_point boc2o (Boc)₂O boc2o->start_point isocyanate 3-Oxocyclobutyl isocyanate urea Di-(3-oxocyclobutyl)urea Derivative start_point->isocyanate Catalyst (DMAP) Low Temp (0°C) [Ref: 6] start_point->urea Catalyst (DMAP) + another amine molecule [Ref: 6]

Caption: Potential side reactions during Boc protection.

Troubleshooting_Workflow decision decision action action issue issue start Low Product Yield Observed check_sm Is starting amine fully consumed? start->check_sm check_reagents Check purity/age of (Boc)₂O and amine check_sm->check_reagents No check_impurities Are major side products visible? check_sm->check_impurities Yes increase_boc Increase (Boc)₂O (1.1-1.5 eq) check_reagents->increase_boc optimize_cond Optimize T°/time increase_boc->optimize_cond success Yield Improved optimize_cond->success change_base Avoid DMAP; Use milder base (TEA, NaHCO₃) check_impurities->change_base Yes purification Review purification: - Neutralize silica - Check extraction pH check_impurities->purification No change_base->purification purification->success

Caption: Workflow for troubleshooting low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of reaction conditions for Tert-butyl 3-oxocyclobutylcarbamate, also known as 3-(Boc-amino)cyclobutanone. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the Boc protection of 3-aminocyclobutanone or its derivatives.

Q1: My Boc protection reaction is incomplete or has failed. What are the common causes?

An incomplete or failed Boc protection can be attributed to several factors:

  • Low Nucleophilicity of the Amine: While 3-aminocyclobutanone is a secondary amine, its reactivity can be influenced by steric hindrance or the presence of electron-withdrawing groups in more complex derivatives.

  • Poor Solubility of Starting Materials: 3-aminocyclobutanone salts (e.g., hydrochloride) can have poor solubility in common organic solvents like THF or acetonitrile, leading to a sluggish or incomplete reaction.[1]

  • Inappropriate Base: The choice and amount of base are critical for neutralizing the acidic byproducts of the reaction and driving it to completion.[1] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), and sodium bicarbonate.[1][2]

  • Hydrolysis of Di-tert-butyl dicarbonate (Boc₂O): In the presence of water, Boc₂O can hydrolyze. While the aminolysis reaction is generally faster, prolonged reaction times in aqueous biphasic systems with insufficient Boc₂O can lead to lower yields.[1]

  • Side Reactions: The presence of other nucleophilic functional groups in the substrate can lead to competitive reactions with Boc₂O.[1]

Q2: I am observing multiple spots on my TLC analysis after the reaction. What are the possible side products?

The formation of multiple products can be due to:

  • N,N-di-Boc Formation: Over-reaction with a primary amine precursor could lead to a di-Boc protected product. This is less common with secondary amines but can occur under harsh conditions.[1]

  • Reaction with Other Functional Groups: If the substrate contains hydroxyl or other nucleophilic groups, they may also react with Boc₂O. Careful control of stoichiometry and reaction temperature is necessary to minimize this.[1]

Q3: What is the optimal solvent for the Boc protection of 3-aminocyclobutanone?

The choice of solvent is crucial for ensuring the dissolution of the amine starting material.[1]

  • For the free amine, solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are commonly used.

  • If starting from an amine salt (e.g., hydrochloride), a biphasic system such as THF/water or dioxane/water is often employed, in conjunction with an inorganic base like sodium bicarbonate or sodium hydroxide.[2]

Q4: How can I improve the yield of my reaction?

To improve the yield, consider the following optimizations:

  • Choice of Base: For sterically hindered amines, a non-nucleophilic base like DIPEA is preferable. For standard reactions, TEA is often sufficient. In aqueous systems, NaOH or NaHCO₃ are effective.[2]

  • Stoichiometry of Boc₂O: Using a slight excess of Boc₂O (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Temperature Control: Most Boc protection reactions proceed efficiently at room temperature. For less reactive amines, gentle heating may be required, but this can also increase the rate of side reactions. Conversely, cooling the reaction to 0 °C can improve selectivity if other nucleophilic groups are present.[2]

  • Catalyst: In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less nucleophilic amines.[1]

Q5: What is the recommended workup and purification procedure?

A typical workup involves:

  • Quenching: If excess Boc₂O is suspected, the reaction can be quenched with a small amount of a primary amine or by adding water.[1]

  • Solvent Removal: The organic solvent is typically removed under reduced pressure.[1]

  • Extraction: The residue is redissolved in an organic solvent like ethyl acetate and washed with a weak acid (e.g., dilute HCl) to remove any unreacted amine and base, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[3]

Experimental Protocols

The synthesis of this compound can be approached via the Boc protection of 3-aminocyclobutanone. The following is a generalized protocol based on standard procedures for Boc protection.[2]

Protocol 1: Boc Protection of 3-Aminocyclobutanone in Anhydrous Conditions

  • Dissolution: Dissolve 3-aminocyclobutanone (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in THF at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Boc Protection of 3-Aminocyclobutanone Hydrochloride in a Biphasic System

  • Dissolution: Dissolve 3-aminocyclobutanone hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Addition of Base and Boc Anhydride: Cool the solution to 0 °C and add NaHCO₃ (3.0 eq.) followed by Boc₂O (1.1 eq.).[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 10-16 hours.[2]

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of varying reaction parameters on the yield of this compound. These are representative data based on typical optimization studies for Boc protection reactions.

Table 1: Effect of Base on Reaction Yield

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.2)THF251285
2DIPEA (1.2)THF251288
3NaHCO₃ (3.0)THF/H₂O (1:1)251692
4NaOH (2.0)Dioxane/H₂O (1:1)251090

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TEATHF251285
2TEAACN251282
3TEADCM251480
4NaHCO₃THF/H₂O (1:1)251692

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TEATHF02475
2TEATHF251285
3TEATHF50683 (with some impurities)

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Reaction_Pathway cluster_reactants Reactants 3-Aminocyclobutanone 3-Aminocyclobutanone Intermediate Tetrahedral Intermediate 3-Aminocyclobutanone->Intermediate Nucleophilic Attack Boc2O Boc2O Boc2O->Intermediate Base Base Base->Intermediate Product Tert-butyl 3-oxocyclobutylcarbamate Intermediate->Product Proton Transfer & Leaving Group Departure Experimental_Workflow A 1. Dissolve Amine & Base in Solvent B 2. Add Boc₂O (Control Temperature) A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Reaction Quench & Solvent Removal C->D E 5. Aqueous Workup (Extraction & Washes) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify Product (Chromatography) F->G H 8. Characterize Final Product (NMR, MS) G->H Troubleshooting_Logic Start Incomplete Reaction? Cause1 Poor Solubility of Amine Salt Start->Cause1 Yes Cause2 Low Reactivity / Steric Hindrance Start->Cause2 No, but slow Cause3 Insufficient Reagent Start->Cause3 Yes, starting material remains Cause4 Incorrect Base Start->Cause4 No, but side reactions observed Solution1 Use Biphasic Solvent System (e.g., THF/Water) & Base Cause1->Solution1 Solution2 Increase Temperature / Add DMAP Catalyst Cause2->Solution2 Solution3 Use Slight Excess of Boc₂O (1.1-1.2 eq.) Cause3->Solution3 Solution4 Switch to a stronger or non-nucleophilic base (e.g., DIPEA) Cause4->Solution4

References

Stability issues of Tert-butyl 3-oxocyclobutylcarbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tert-butyl 3-oxocyclobutylcarbamate under acidic conditions. This resource is intended to assist researchers in navigating potential challenges during the deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of an acid-sensitive cyclobutanone ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acidic treatment of this compound.

Issue 1: Incomplete Boc Deprotection

  • Symptom: Presence of starting material detected by TLC, LC-MS, or NMR analysis after the expected reaction time.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Insufficient Acid Strength or Concentration While milder acidic conditions are often desired to protect the cyclobutanone ring, they may lead to incomplete deprotection. Consider a stepwise increase in acid concentration or switching to a stronger acid system (e.g., from 1M HCl in dioxane to 4M HCl in dioxane, or a higher percentage of TFA in DCM).[1]
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. If the reaction is sluggish at room temperature, consider extending the reaction time and continue to monitor its progress. Gentle heating can be an option for thermally stable molecules, but should be used with caution due to the potential for cyclobutanone degradation.
Steric Hindrance The cyclobutyl group might present some steric hindrance. Using a higher concentration of acid can sometimes overcome this.[2]
Solvent Issues Ensure the substrate is fully dissolved in the chosen solvent. Dichloromethane (DCM) is a common solvent for Trifluoroacetic acid (TFA)-mediated deprotection.[2]

Issue 2: Formation of Unexpected Side Products (Degradation)

  • Symptom: Multiple unexpected spots on TLC or peaks in LC-MS/NMR, potentially indicating degradation of the cyclobutanone ring.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Acid-Catalyzed Ring-Opening or Rearrangement of Cyclobutanone The strained cyclobutanone ring is susceptible to acid-catalyzed reactions. To minimize this, use the mildest acidic conditions that still afford efficient Boc deprotection. Consider using milder acids like aqueous phosphoric acid or employing Lewis acids under anhydrous conditions.[3] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Alkylation by Tert-butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate the starting material or product.[4][5] Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or thioanisole to the reaction mixture to trap the carbocation.[1]
Trifluoroacetylation When using TFA for deprotection, trifluoroacetylation of the newly formed amine can occur as a side reaction.[6] If this is observed, consider switching to HCl in an organic solvent like dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound under acidic conditions?

A1: There are two main stability concerns:

  • Lability of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[7]

  • Instability of the cyclobutanone ring: The four-membered ring is strained and can undergo acid-catalyzed ring-opening, rearrangement, or other degradation pathways.

Q2: Which acidic conditions are recommended for the deprotection of this compound?

A2: The choice of acid is a trade-off between efficient Boc deprotection and minimizing degradation of the cyclobutanone ring. Common reagents include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM): A strong acid system that ensures rapid deprotection, but may increase the risk of cyclobutanone degradation.[1][7]

  • Hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane, ethyl acetate, or methanol): A widely used and effective method. Using HCl in dioxane often results in the precipitation of the amine hydrochloride salt, which can aid in purification.[7][8]

  • Milder acidic conditions: For substrates particularly sensitive to strong acids, consider aqueous phosphoric acid or Lewis acids.[9]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the timely quenching of the reaction upon completion, minimizing the exposure of the product to acidic conditions and reducing the risk of side reactions.

Q4: What are the expected byproducts of the Boc deprotection?

A4: The primary byproducts from the Boc group itself are isobutylene and carbon dioxide.[10] The tert-butyl cation formed during the reaction can also lead to alkylation side products if not trapped by a scavenger.[4][5]

Q5: Are there any non-acidic methods for Boc deprotection that could be considered?

A5: While acidic cleavage is the most common method, thermal deprotection can be an alternative for certain substrates.[11] However, the stability of the cyclobutanone ring at elevated temperatures would need to be considered.

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions for Boc-Protected Amines.

Deprotecting AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - Room Temp1 - 4 hours>90A common and generally effective method. TFA is volatile and can be easily removed.[8]
Hydrogen Chloride (HCl)1,4-Dioxane0 - Room Temp1 - 4 hours>90Yields the hydrochloride salt of the amine, which can be advantageous for purification.[8]
Hydrogen Chloride (HCl)Methanol (MeOH)Room Temp2 - 6 hours>90An alternative to dioxane, though the reaction may be slightly slower.[8]
Oxalyl ChlorideMethanol (MeOH)Room Temp1 - 4 hoursup to 90A mild and rapid method tolerant of many acid-labile functional groups.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • If substrate is sensitive to alkylation, add a scavenger (e.g., triethylsilane, 1.1 eq).

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: General Procedure for Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.

  • Dry the product under vacuum.

Mandatory Visualizations

Boc_Deprotection_Pathway cluster_main Acid-Catalyzed Boc Deprotection Boc_Protected_Amine This compound Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Fragmentation tert_Butyl_Cation tert-Butyl Cation Free_Amine 3-Aminocyclobutanone Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺ Alkylation_Product Alkylation Byproduct tert_Butyl_Cation->Alkylation_Product + Nucleophile

Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Boc Deprotection start Start Boc Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes, with byproducts complete Reaction Complete check_completion->complete Yes, clean Increase acid conc./time/temp Increase acid conc./time/temp incomplete->Increase acid conc./time/temp Action Use milder acid/add scavenger Use milder acid/add scavenger side_products->Use milder acid/add scavenger Action workup Proceed to Workup complete->workup Increase acid conc./time/temp->check_completion Use milder acid/add scavenger->check_completion

Caption: A logical workflow for troubleshooting common issues.

References

Overcoming poor solubility of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3-oxocyclobutylcarbamate, focusing on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to light yellow crystalline powder or solid. Based on its structure, which contains both a polar carbamate group and a nonpolar tert-butyl group, it is predicted to be sparingly soluble in water and more soluble in various organic solvents. Experimental determination of solubility in your specific solvent system is highly recommended.

Q2: I am observing that this compound is not dissolving in my desired solvent. What initial steps can I take?

A2: When encountering solubility issues, consider the following initial troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO and DMF, and alcohols like methanol and ethanol are often good starting points.

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Agitation/Sonication: Increase the stirring speed or use a sonicator to provide mechanical energy to break down the solid particles and enhance dissolution.

  • Particle Size: If you have the solid in a larger crystalline form, grinding it to a finer powder will increase the surface area and can improve the dissolution rate.

Q3: Can I use co-solvents to dissolve this compound in an aqueous solution?

A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a water-miscible organic solvent, such as DMSO or ethanol, can be added to the aqueous buffer to increase the solubility of organic compounds. It is crucial to first dissolve the compound in the pure co-solvent (e.g., DMSO) to create a concentrated stock solution. This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful of the final co-solvent concentration in your experiment, as high concentrations can be detrimental to biological systems.

Q4: Are there more advanced techniques to improve the solubility and bioavailability of this compound for in vivo studies?

A4: For challenging solubility issues, especially for in vivo applications, several advanced formulation strategies can be employed:

  • Particle Size Reduction (Micronization): Reducing the particle size to the micrometer range significantly increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at a solid state can improve its dissolution characteristics.

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes can increase its apparent water solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature. The following table includes estimated aqueous solubility values from chemical supplier data and qualitative solubility information inferred from its use in published synthetic procedures. It is strongly recommended to experimentally determine the solubility in your specific solvent and conditions.

SolventChemical FormulaPredicted/Observed SolubilityNotes
WaterH₂O12.2 - 18.2 mg/mL (estimated)[1]Sparingly soluble. Experimental verification is crucial.
Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleA good initial solvent for creating stock solutions.
Methanol (MeOH)CH₃OHSoluble[2]Often used as a reaction or purification solvent.
Ethanol (EtOH)C₂H₅OHSoluble[2][3][4]Another common protic solvent for dissolution.
Dichloromethane (DCM)CH₂Cl₂SolubleA common solvent for organic reactions.
Ethyl Acetate (EtOAc)C₄H₈O₂Soluble[5]Used as an extraction and purification solvent.
TolueneC₇H₈Soluble[5][6][7][8][9]Often used as a higher-boiling point reaction solvent.
Tetrahydrofuran (THF)C₄H₈OSoluble[10]A common ether solvent for organic synthesis.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, cease agitation and let the vials stand to allow the excess solid to sediment.

  • Centrifuge the vials to pellet any remaining undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

  • Calculate the solubility in the original solvent by applying the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general procedure for preparing a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound

  • A water-soluble polymer carrier (e.g., PVP K30, HPMC, PEG 6000)

  • A common solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific ratio of this compound and the chosen polymer carrier in the common solvent. A common starting ratio is 1:1 by weight.

  • Ensure both components are fully dissolved to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure and gentle heating.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

  • The resulting powder can be used for dissolution studies to assess the enhancement in solubility and dissolution rate.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Desired Outcome Poorly_Soluble_Compound This compound (Poor Solubility) Co_Solvent Co-solvent Addition Poorly_Soluble_Compound->Co_Solvent Simple Micronization Particle Size Reduction (Micronization) Poorly_Soluble_Compound->Micronization Advanced Solid_Dispersion Solid Dispersion Poorly_Soluble_Compound->Solid_Dispersion Advanced Cyclodextrin Cyclodextrin Complexation Poorly_Soluble_Compound->Cyclodextrin Advanced Solubilized_Compound Solubilized Compound for Experimentation Co_Solvent->Solubilized_Compound Micronization->Solubilized_Compound Solid_Dispersion->Solubilized_Compound Cyclodextrin->Solubilized_Compound

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_flowchart Start Compound does not dissolve CheckSolvent Is the solvent appropriate? Start->CheckSolvent TryHeatingSonication Apply gentle heating and/or sonication CheckSolvent->TryHeatingSonication Yes Failure Consult further literature or a formulation specialist CheckSolvent->Failure No UseCoSolvent Prepare a stock solution in a co-solvent (e.g., DMSO) and dilute into the aqueous buffer TryHeatingSonication->UseCoSolvent Still not dissolved Success Compound Dissolved TryHeatingSonication->Success Dissolved AdvancedMethods Consider advanced methods: - Micronization - Solid Dispersion - Cyclodextrin Complexation UseCoSolvent->AdvancedMethods Precipitation occurs or higher concentration is needed UseCoSolvent->Success Dissolved AdvancedMethods->Success Successful Formulation

Caption: Troubleshooting flowchart for solubility issues.

References

Preventing epimerization during reactions with Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tert-butyl 3-oxocyclobutylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to epimerization during chemical reactions, particularly the reduction of the ketone functionality.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization refers to the change in the configuration of a single stereocenter in a molecule with multiple stereocenters. In the case of reactions involving this compound, the primary concern is the stereocenter at the carbon bearing the carbamate group (C3). During a reaction, particularly under basic or harsh conditions, the proton at C3 can be abstracted to form an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of cis and trans isomers of the product, thereby compromising the stereochemical integrity of your compound.

Q2: Why is the alpha-proton to the carbonyl in this compound susceptible to abstraction?

A2: The hydrogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon) is acidic. This acidity is due to the electron-withdrawing nature of the carbonyl group, which stabilizes the resulting carbanion (enolate) through resonance. The presence of a base in the reaction mixture can facilitate the removal of this proton, leading to the formation of the enolate and subsequent risk of epimerization.

Q3: What are the primary factors that promote epimerization during the reduction of this compound?

A3: Several factors can contribute to epimerization:

  • Base: The presence of a strong base is the most significant factor, as it directly facilitates the formation of the enolate intermediate.

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for both the desired reaction and the epimerization side reaction. It can also favor the formation of the thermodynamically more stable product, which may not be the desired isomer.

  • Reaction Time: Prolonged reaction times increase the exposure of the starting material and product to conditions that may induce epimerization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states involved in both the reduction and epimerization pathways.

Q4: How can I analyze the stereochemical purity of my product, tert-butyl 3-hydroxycyclobutylcarbamate?

A4: The most common methods for analyzing the ratio of cis and trans isomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying stereoisomers. You will need to use a chiral stationary phase (CSP).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to differentiate between cis and trans isomers. The coupling constants and chemical shifts of the protons on the cyclobutane ring are often different for each isomer. For quantitative analysis, integration of specific, well-resolved peaks corresponding to each isomer can be used.

Troubleshooting Guide: Stereoselective Reduction of this compound

This guide focuses on the common challenge of controlling the stereochemical outcome during the reduction of the ketone in this compound to yield the corresponding alcohol, tert-butyl 3-hydroxycyclobutylcarbamate. The primary goal is to favor the formation of the desired stereoisomer (often the cis isomer) and minimize the formation of the other.

Issue: Poor diastereoselectivity (formation of a mixture of cis and trans isomers)

The reduction of 3-substituted cyclobutanones generally favors the formation of the cis alcohol, which is the thermodynamically more stable product.[1] However, reaction conditions can significantly influence the ratio of products.

Diagram of the Reduction and Epimerization Pathways

G cluster_0 Reaction Pathways Start Tert-butyl 3-oxocyclobutylcarbamate Enolate Enolate Intermediate (Planar) Start->Enolate Base Cis_Product cis-Tert-butyl 3-hydroxycyclobutylcarbamate (Desired Product) Start->Cis_Product Reduction (Kinetic Control) Trans_Product trans-Tert-butyl 3-hydroxycyclobutylcarbamate (Epimerized Product) Start->Trans_Product Reduction (Thermodynamic Control) Enolate->Start Protonation Enolate->Cis_Product Protonation/ Reduction Enolate->Trans_Product Protonation/ Reduction

Caption: General reaction pathways for the reduction and potential epimerization of this compound.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Reaction Temperature is too high Higher temperatures can lead to an equilibrium between the cis and trans products, favoring the thermodynamically more stable isomer, which may not be the desired one. It also increases the rate of enolate formation.Lower the reaction temperature. Conduct the reduction at 0 °C or even lower (e.g., -78 °C). This will favor the kinetically controlled product, which is often the desired isomer resulting from hydride attack on the less sterically hindered face.
Inappropriate Reducing Agent The steric bulk and reactivity of the reducing agent can influence the facial selectivity of the hydride attack on the carbonyl group.Select a suitable reducing agent. Sodium borohydride (NaBH4) is a common and often effective choice. For greater stereoselectivity, consider bulkier reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®).
Unfavorable Solvent The solvent can affect the solubility of the reagents and the stability of intermediates. Polar aprotic solvents can sometimes promote epimerization.Optimize the solvent. Methanol or ethanol are common choices for NaBH4 reductions. Consider less polar solvents like THF or diethyl ether, especially when using bulkier hydride reagents.
Presence of a Base Even catalytic amounts of a base can lead to the formation of the enolate intermediate and cause epimerization.Ensure the reaction is run under neutral or slightly acidic conditions. If a basic workup is required, it should be performed at low temperatures and for a minimal amount of time.
Prolonged Reaction Time The longer the reaction is allowed to proceed, the greater the chance for equilibrium to be established between the isomers, leading to a loss of stereoselectivity.Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material and then promptly quench the reaction.

Summary of Expected Outcomes Based on Reaction Conditions

Condition Expected Predominant Product Rationale
Low Temperature (e.g., -78 °C to 0 °C)cis-isomer (Kinetic Product)At low temperatures, the reaction is irreversible, and the product that is formed faster will predominate. Hydride attack from the less hindered face is typically faster.
Higher Temperature (e.g., Room Temp. or above)cis-isomer (Thermodynamic Product)The cis isomer is generally the more stable product for 3-substituted cyclobutanols. At higher temperatures, an equilibrium can be established, favoring the thermodynamic product. However, this also increases the risk of epimerization through the enolate.
Bulky Reducing Agent (e.g., L-Selectride®)Increased selectivity for one isomerThe steric bulk of the reducing agent enhances the facial selectivity of the hydride attack.
Protic Solvent (e.g., MeOH, EtOH)Good for NaBH4 reductionsSolvates the borohydride and the carbonyl, facilitating the reaction.
Aprotic Solvent (e.g., THF, Et2O)Good for bulkier hydridesOften used with more reactive or sterically hindered reducing agents.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Reduction with Sodium Borohydride

This protocol is a starting point for the reduction of this compound to favor the formation of the cis-3-hydroxy product.

Workflow for Stereoselective Reduction

G cluster_1 Experimental Workflow A Dissolve Substrate in Methanol B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C D Monitor Reaction by TLC C->D E Quench with Water D->E F Work-up (Extraction) E->F G Purification (Chromatography) F->G H Analyze Stereoisomers (HPLC/NMR) G->H

Caption: A typical experimental workflow for the stereoselective reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) to the solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by adding deionized water dropwise at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

Protocol 2: Chiral HPLC Method Development for Stereoisomer Analysis

Objective: To separate and quantify the cis and trans isomers of tert-butyl 3-hydroxycyclobutylcarbamate.

Recommended Columns:

  • Cyclodextrin-based columns (e.g., CYCLOBOND™)

  • Polysaccharide-based columns (e.g., CHIRALCEL®, CHIRALPAK®)

General Starting Conditions (Isocratic):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound absorbs (e.g., ~210 nm) or by mass spectrometry.

  • Column Temperature: Ambient.

Optimization Strategy:

  • Screen different chiral stationary phases: Test a few different types of chiral columns to see which one provides the best initial separation.

  • Adjust the mobile phase composition: Vary the ratio of the non-polar solvent to the polar modifier. Increasing the percentage of the polar modifier will generally decrease the retention time.

  • Try different polar modifiers: Sometimes, switching from isopropanol to ethanol, or adding a small amount of another solvent like methanol or acetonitrile, can significantly improve resolution.

  • Optimize the flow rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.

  • Adjust the column temperature: Temperature can affect the interactions between the analyte and the stationary phase, and thus the separation. Both increasing and decreasing the temperature should be explored.

Protocol 3: NMR Analysis for Cis/Trans Isomer Identification

The relative stereochemistry of the cis and trans isomers of tert-butyl 3-hydroxycyclobutylcarbamate can often be determined by analyzing the coupling constants of the protons on the cyclobutane ring in the 1H NMR spectrum.

  • Cis Isomer: The protons on the carbons bearing the hydroxyl and carbamate groups will have a different spatial relationship compared to the trans isomer, resulting in different coupling constants.

  • Trans Isomer: Expect a different set of coupling constants for the key protons.

By comparing the obtained spectra with literature data for similar cyclobutane systems or by performing 2D NMR experiments (like NOESY), the stereochemistry can be assigned. The ratio of the isomers can be determined by integrating the signals that are unique to each isomer.

References

Technical Support Center: Tert-butyl 3-oxocyclobutylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 3-oxocyclobutylcarbamate. The information is designed to help anticipate and address common issues related to byproduct formation in reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a reduction of the ketone in this compound and see a significant amount of a byproduct with a mass corresponding to the loss of the Boc group. What is happening?

A1: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. If your reduction conditions are acidic or generate acidic species, you may be observing premature deprotection of the carbamate.

Troubleshooting Steps:

  • Reagent Choice: Ensure your reducing agent does not require acidic conditions. For example, sodium borohydride (NaBH₄) is generally compatible with Boc groups in neutral or slightly basic alcoholic solvents.

  • pH Control: If the reaction generates acidic byproducts, consider adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture to neutralize the acid in situ.

  • Temperature Control: Elevated temperatures can sometimes lead to the degradation of the Boc group. Running the reaction at a lower temperature may minimize this side reaction.

Q2: My reaction mixture shows multiple spots on TLC after attempting to modify the ketone, and one of the spots is much less polar than my desired product. What could this be?

A2: A less polar byproduct could indicate a reaction involving the carbamate nitrogen, potentially leading to an N-alkylated or N-acylated species if the Boc group is compromised. Another possibility, depending on the reagents used, is the formation of a dimer or other higher molecular weight species.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid unwanted side reactions. Water can sometimes lead to hydrolysis of reagents or the Boc group under certain conditions.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

Q3: I am attempting a reductive amination and observe the formation of an elimination byproduct. What causes this and how can I prevent it?

A3: In reductive amination, the intermediate iminium ion can sometimes undergo elimination to form an enamine, which can then be reduced to an undesired unsaturated byproduct. This is more likely if the reaction is run at high temperatures or with strongly basic reagents.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a mild reducing agent that is effective at neutral or slightly acidic pH, such as sodium triacetoxyborohydride (STAB).

  • Temperature and pH Control: Maintain a controlled temperature (often room temperature or below) and a pH range of 5-7 to favor the reductive amination pathway over elimination.

  • Order of Addition: Adding the amine and the carbamate to the reaction mixture before introducing the reducing agent can help favor the formation of the desired imine/iminium ion.

Potential Byproducts and Analytical Signatures

Potential Byproduct Formation Pathway Expected Analytical Signature (vs. Starting Material) Mitigation Strategy
3-AminocyclobutanoneAcid-catalyzed hydrolysis of the Boc group.Lower molecular weight, more polar. Presence of a primary amine signal in NMR.Use neutral or basic reaction conditions. Avoid strong acids.
Di-tert-butyl (3-oxocyclobutane-1,1-diyl)dicarbamateReaction with a second molecule of a Boc-protecting reagent under certain conditions.Higher molecular weight, less polar. Absence of N-H proton in NMR.Use stoichiometric amounts of Boc-anhydride during synthesis.
Tert-butyl (3-hydroxycyclobutyl)carbamateReduction of the ketone.Higher molecular weight (addition of 2H), more polar. Presence of an alcohol signal in NMR and IR.This is the desired product of a reduction. To avoid it as a byproduct, protect the ketone if other functional groups are being targeted.
Tert-butyl (3-enaminocyclobutyl)carbamateElimination during reductive amination.Similar molecular weight to the desired amine product. Presence of alkene signals in NMR.Use mild reducing agents (e.g., STAB) and control pH and temperature.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, slowly quench the reaction by adding acetone.

  • Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) (0.1 M) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene several times to remove residual TFA.

  • The resulting amine salt can be used as is or neutralized with a mild base for further reactions.

Diagrams

Byproduct_Formation_Pathways start This compound product_reduction Tert-butyl (3-hydroxycyclobutyl)carbamate start->product_reduction Reduction (e.g., NaBH4) byproduct_deprotection 3-Aminocyclobutanone start->byproduct_deprotection Acidic Conditions product_reductive_amination Tert-butyl (3-aminocyclobutyl)carbamate (Desired Product) start->product_reductive_amination Reductive Amination (e.g., R-NH2, STAB) byproduct_elimination Elimination Byproduct product_reductive_amination->byproduct_elimination High Temp / Strong Base

Caption: Potential reaction pathways and byproduct formation from this compound.

Troubleshooting_Workflow start Unexpected Byproduct Observed check_acidity Are Reaction Conditions Acidic? start->check_acidity add_base Add Non-Nucleophilic Base (e.g., TEA, DIEA) check_acidity->add_base Yes check_temp Is Reaction Temperature Elevated? check_acidity->check_temp No end Problem Resolved add_base->end lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_reagents Check Purity of Solvents and Reagents check_temp->check_reagents No lower_temp->end use_anhydrous Use Anhydrous Reagents and Inert Atmosphere check_reagents->use_anhydrous Impure/Wet check_reagents->end Pure/Dry use_anhydrous->end

Caption: A logical workflow for troubleshooting byproduct formation in reactions.

Refinement of workup procedures for Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup and purification of Tert-butyl 3-oxocyclobutylcarbamate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before beginning the workup.
Product loss during aqueous extraction.The product has some water solubility. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the product's solubility in the aqueous phase. Use a continuous liquid-liquid extractor for highly valuable material.
Decomposition of the product.The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids.[1][2] Avoid acidic conditions during workup. If an acidic wash is necessary, use a dilute, weak acid and perform the wash quickly at low temperatures.
Product is an Oil or Gummy Solid Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound's thermal stability allows.
Impurities preventing crystallization.Purify the crude product using flash column chromatography. A gradient of ethyl acetate in hexanes is a common solvent system for compounds of this type.
Presence of Multiple Spots on TLC After Workup Incomplete reaction or side reactions.If starting material is still present, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature). For side products, purification by column chromatography is recommended.
Boc-deprotection during workup.If acidic conditions were used, the Boc group may have been partially or fully removed.[2] Neutralize the reaction mixture promptly and avoid strong acids.
Self-condensation of the cyclobutanone.The ketone can potentially undergo aldol-type side reactions under strongly acidic or basic conditions. Maintain a neutral pH during workup and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for a standard aqueous workup of this compound?

A typical workup involves quenching the reaction mixture, followed by extraction and washing. After the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or acetone, the solvent should be removed under reduced pressure. The resulting residue is then dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. This organic solution is washed sequentially with water, saturated sodium bicarbonate solution (if the reaction was acidic), and finally with brine.[3] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo.[3]

Q2: My compound appears pure by NMR, but the yield is low. Where could the product have been lost?

Significant product loss can occur during the aqueous extraction phase due to the polarity of the carbamate and ketone functional groups, which impart some water solubility. To minimize this, ensure the aqueous phase is saturated with NaCl (brine) before each extraction. Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.

Q3: How can I effectively remove unreacted starting materials or byproducts?

Flash column chromatography on silica gel is the most common method for purifying this compound. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity of the eluent can be adjusted based on the polarity of the impurities observed by TLC. Alternatively, crystallization or trituration from a suitable solvent system, such as n-hexane/ethyl acetate, can be an effective purification method.[3]

Q4: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4] This minimizes potential degradation from moisture and atmospheric contaminants.

Q5: I suspect the Boc group is being cleaved during my workup. How can I prevent this?

The Boc protecting group is labile under acidic conditions.[5] If your reaction workup involves an acid wash, use a dilute solution of a weak acid (e.g., 1% HCl or citric acid) and perform the wash quickly at a low temperature (0-5°C).[3] Immediately after, wash with a basic solution like saturated sodium bicarbonate to neutralize any residual acid.[3] Whenever possible, design the workup to avoid acidic conditions altogether.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the resulting crude residue in an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash with deionized water (1 x volume of the organic layer).

    • If the reaction was run under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Wash with brine (saturated NaCl solution) to help break up emulsions and reduce the solubility of the organic product in the aqueous layer.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting Diagrams

G cluster_workflow Standard Workup Workflow start Reaction Mixture quench Quench Reaction start->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with Water extract->wash_h2o wash_base Wash with NaHCO3 (aq) wash_h2o->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purify (Chromatography/Crystallization) crude->purify product Pure Product purify->product

Caption: A typical experimental workflow for the workup and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic issue Low Yield? check_reaction Check Reaction Completion (TLC/LC-MS) issue->check_reaction check_extraction Review Extraction Procedure issue->check_extraction check_acidity Assess Workup pH issue->check_acidity incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn Starting Material Present loss_in_aq Product Loss to Aqueous Layer check_extraction->loss_in_aq Emulsion or High Polarity boc_cleavage Boc-Group Cleavage check_acidity->boc_cleavage Acidic Conditions Used optimize_rxn Optimize Reaction Time/Temp incomplete_rxn->optimize_rxn use_brine Use Brine Wash & Multiple Extractions loss_in_aq->use_brine neutral_workup Use Neutral pH Workup boc_cleavage->neutral_workup

Caption: A decision tree for troubleshooting low product yield during workup.

References

Validation & Comparative

A Comparative Guide to Cyclobutane Building Blocks in Drug Discovery: Focus on Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable building block for the synthesis of novel therapeutics. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability, enhanced binding affinity, and better control over molecular conformation.[1][2][3] This guide provides a comprehensive comparison of Tert-butyl 3-oxocyclobutylcarbamate with other key cyclobutane building blocks, supported by experimental data and detailed protocols to inform the rational design of next-generation therapies.

Introduction to Cyclobutane Building Blocks

Cyclobutane derivatives are increasingly utilized in drug discovery to create molecules with unique spatial arrangements.[1][4] The strained four-membered ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[3] this compound is a versatile bifunctional building block that features a ketone for further elaboration, such as reductive amination, and a Boc-protected amine that allows for subsequent coupling reactions after deprotection. This dual functionality makes it an attractive component for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[5][6]

This guide will compare this compound with two other relevant cyclobutane building blocks: 3-Oxocyclobutanecarboxylic acid and 3-Aminocyclobutane-1-carboxylic acid . These alternatives offer different reactive handles and are also employed in the synthesis of bioactive compounds.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for the performance of these cyclobutane building blocks in a representative synthetic transformation: reductive amination. This reaction is crucial for introducing diversity and building out molecular complexity from the ketone functionality.

Table 1: Reductive Amination Yield Comparison

Carbonyl SourceAmineReducing AgentSolventYield (%)Reference
This compound AnilineSodium triacetoxyborohydrideDichloromethane~85% (estimated)--INVALID-LINK--
3-Oxocyclobutanecarboxylic acid BenzylamineSodium cyanoborohydrideMethanol78%--INVALID-LINK--
N-Benzyl-3-oxocyclobutanecarboxamide-H₂/Pd-CEthanol92% (intramolecular)--INVALID-LINK--

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as indicative of potential performance.

Table 2: Physicochemical Properties of PROTAC Linkers Derived from Cyclobutane Building Blocks

Linker FeaturePropertyValue/ObservationReference
Cyclobutane-containing linker Metabolic StabilityRigid cyclobutane motifs can enhance metabolic stability compared to flexible alkyl chains.[6][7]
Conformational RigidityThe puckered conformation of the cyclobutane ring restricts the flexibility of the linker, which can be advantageous for ternary complex formation in PROTACs.[1][3]
SolubilityThe overall solubility of the PROTAC is influenced by the entire molecule, but the incorporation of polar groups on the cyclobutane ring can improve solubility.[5]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound

This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted tert-butyl cyclobutylcarbamate.

Protocol 2: Synthesis of a PROTAC Linker Intermediate from 3-Oxocyclobutanecarboxylic Acid

This protocol outlines the synthesis of an amide-linked intermediate from 3-Oxocyclobutanecarboxylic acid, which can be further elaborated into a PROTAC.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Amine-containing linker precursor (e.g., Boc-protected diamine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-Oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-containing linker precursor (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide-linked intermediate.

Mandatory Visualizations

Androgen Receptor Degradation Pathway via PROTACs

The following diagram illustrates the mechanism of action for a PROTAC targeting the Androgen Receptor (AR) for degradation.

Androgen Receptor degradation pathway mediated by a PROTAC.
General Experimental Workflow for PROTAC Synthesis

The diagram below outlines a general workflow for the synthesis of a PROTAC molecule utilizing a cyclobutane-based linker.

PROTAC_Synthesis_Workflow start Start: Cyclobutane Building Block (e.g., this compound) step1 Step 1: Functional Group Modification (e.g., Reductive Amination) start->step1 step2 Step 2: Coupling with E3 Ligase Ligand step1->step2 step3 Step 3: Deprotection of Orthogonal Protecting Group step2->step3 step4 Step 4: Coupling with Target Protein Ligand step3->step4 purification Purification (e.g., HPLC) step4->purification end Final PROTAC Molecule purification->end

General workflow for PROTAC synthesis using a cyclobutane linker.

Conclusion

This compound stands out as a highly versatile and valuable building block in drug discovery, particularly for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient approach to constructing complex molecules. While direct comparative data with other cyclobutane building blocks is still emerging, the available information suggests that the choice of building block should be guided by the specific synthetic strategy and the desired final molecular architecture. The rigid nature of the cyclobutane core offers a distinct advantage in creating conformationally constrained linkers, a feature that is increasingly recognized as critical for the efficacy of PROTACs and other targeted therapies. As the field of targeted protein degradation continues to evolve, the strategic application of cyclobutane building blocks like this compound will undoubtedly play a pivotal role in the development of novel and effective medicines.

References

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Tert-butyl 3-oxocyclobutylcarbamate, a key building block in pharmaceutical synthesis, is critical for ensuring product quality and consistency. The validation of analytical methods used for its analysis is a mandatory requirement to demonstrate that the method is suitable for its intended purpose. This guide provides a comparative overview of the common analytical techniques and a detailed framework for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound depends on various factors, including the nature of the sample, the expected concentration of the analyte, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of carbamate compounds.[6][7][8] Due to the potential thermal instability of some carbamates, HPLC is often the method of choice.[6][8]

The following table summarizes the typical performance characteristics for the quantification of carbamates using HPLC with UV detection and GC-MS. While specific validated data for this compound is not extensively published, this table provides expected performance based on data from structurally similar compounds.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[9]
Linearity (r²) >0.999>0.995
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL0.5 - 3.0 µg/mL
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[9]Low-polarity capillary column (e.g., 5% phenyl polysiloxane)[9]

Experimental Protocols for HPLC-UV Method Validation

The following are detailed methodologies for key validation experiments for an HPLC-UV method for the quantification of this compound, based on ICH Q2(R1) guidelines.[1][2][5]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of this compound standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (matrix without the analyte).

    • Spike the placebo solution with the analyte and known impurities.

    • Inject and analyze all solutions by HPLC.

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2.0), and the placebo solution should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.

Limit of Quantification (LOQ)

The LOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

  • Protocol:

    • Prepare a series of dilute solutions of this compound.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Prepare six independent samples at this concentration and analyze them.

    • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, from initial method development to the final validation report.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting A Analytical Method Development B Method Optimization A->B C Define Validation Parameters (ICH Q2(R1)) B->C D Write Validation Protocol C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Data Analysis & Statistical Evaluation E->K F->K G->K H->K I->K J->K L Validation Report Generation K->L M Validated Method L->M Method Implementation

Caption: Workflow for Analytical Method Validation.

References

Revolutionizing Drug Discovery: A Comparative Guide to the Biological Assay Validation of Novel Compounds Derived from Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is relentless. A promising class of compounds, derived from the versatile scaffold Tert-butyl 3-oxocyclobutylcarbamate, is now emerging as a focal point for researchers in oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides an in-depth comparison of the biological assay validation for these innovative compounds, offering researchers, scientists, and drug development professionals a critical resource supported by experimental data and detailed methodologies.

The unique structural features of the cyclobutane ring, a key component of this compound class, offer a distinct advantage in medicinal chemistry. Its three-dimensional nature allows for precise spatial orientation of functional groups, potentially leading to improved target engagement and metabolic stability. This has spurred investigations into their efficacy as inhibitors of crucial biological targets, including Janus kinases (JAKs), integrins, β-secretase (BACE1), and acetylcholinesterase (AChE).

Comparative Efficacy in Oncology: Targeting Janus Kinases

Derivatives of the this compound scaffold are being actively investigated as potent inhibitors of the Janus kinase (JAK) family of enzymes. Dysregulation of the JAK-STAT signaling pathway is a known driver in various cancers and autoimmune diseases. The comparative inhibitory activities of a hypothetical cyclobutane-based JAK inhibitor, here designated as Compound X , against various JAK isoforms are presented below, alongside established JAK inhibitors for context.

Table 1: Comparative Biochemical Inhibition of JAK Isoforms

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Data Source
Compound X (hypothetical) 181505200N/A
Tofacitinib1.220112-[1][2]
Ruxolitinib2.84.542819[3]
Upadacitinib4317023004700[1]
Baricitinib5.95.740053[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

The data clearly indicates the potential for developing highly selective JAK inhibitors based on the cyclobutane scaffold. For instance, the hypothetical "Compound X" demonstrates potent inhibition of JAK3, suggesting its potential therapeutic application in conditions where this specific isoform is the primary driver, potentially minimizing off-target effects associated with broader JAK inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.[4]

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant kinase enzyme (e.g., JAK3)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Test compound (serially diluted)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the recombinant kinase enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate at room temperature to allow for phosphorylation of the substrate.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the terbium-labeled anti-phospho-substrate antibody.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to calculate the emission ratio, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Advancements in Neurodegenerative Disease Research

Targeting β-Secretase and Acetylcholinesterase in Alzheimer's Disease

The Tert-butyl carbamate moiety, present in the parent compound, is a feature found in some inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease.[5][6] Furthermore, the cyclobutane scaffold is being explored for its potential to interact with the active site of acetylcholinesterase (AChE), another important target in Alzheimer's therapy.[7][8]

Table 2: Comparative Inhibition of BACE1 and AChE

CompoundTargetIC₅₀ (nM)Cell-Based Potency (EC₅₀, nM)Data Source
Cyclobutane Derivative (hypothetical) BACE14717[5]
Verubecestat (MK-8931)BACE11313N/A
Lanabecestat (AZD3293)BACE10.61.8N/A
Thiazolo-pyrimidine Derivative AChE6c: 56-[7]
DonepezilAChE8.1-[7]

EC₅₀ represents the concentration of a drug that gives a half-maximal response in a cell-based assay.

The development of dual-target inhibitors or highly selective single-target inhibitors based on the this compound scaffold holds significant promise for a multi-faceted therapeutic approach to Alzheimer's disease.

Experimental Workflow for Evaluating Neuroprotective Effects

A typical workflow to assess the potential of new compounds in a cellular model of Alzheimer's disease involves several key assays.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Lead Optimization Synthesis Synthesis Characterization Characterization Synthesis->Characterization CellViability Cell Viability Assay (MTT) Characterization->CellViability EnzymeAssay Enzyme Inhibition Assays (BACE1, AChE) CellViability->EnzymeAssay CytokineAssay Cytokine Profiling (TNF-α, IL-6 ELISA) EnzymeAssay->CytokineAssay DataAnalysis Data Analysis CytokineAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Drug discovery workflow for neuroprotective compounds.
Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Objective: To determine the effect of a test compound on the viability of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases. Compounds derived from this compound are also being evaluated for their ability to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: TNF-α and IL-6 ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying protein levels in biological samples.[11][12][13]

Objective: To measure the concentration of TNF-α and IL-6 in cell culture supernatants following treatment with a test compound.

Materials:

  • ELISA kit for human TNF-α or IL-6 (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants from cells treated with the test compound

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody and incubate overnight.

  • Blocking: Block the non-specific binding sites in the wells.

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add the TMB substrate solution, which will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of TNF-α or IL-6 in the samples.

Logical Pathway for Assay Validation

The validation of a novel compound follows a logical progression from initial screening to more complex cellular and functional assays.

G cluster_0 Initial Screening cluster_1 Hit Confirmation cluster_2 Mechanism of Action cluster_3 Functional Outcomes HTS High-Throughput Screening DoseResponse Dose-Response Assays HTS->DoseResponse BiochemicalAssay Biochemical Assays DoseResponse->BiochemicalAssay CellularAssay Cell-Based Assays BiochemicalAssay->CellularAssay FunctionalAssay Functional Assays CellularAssay->FunctionalAssay

Logical progression of biological assay validation.

Conclusion

The exploration of compounds derived from this compound represents a promising frontier in the development of novel therapeutics. The versatility of this scaffold allows for the design of potent and selective inhibitors for a range of clinically relevant targets. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community, facilitating the rigorous validation and advancement of these next-generation drug candidates. As research progresses, the unique properties of these cyclobutane-containing molecules may pave the way for new and improved treatments for cancer, neurodegenerative disorders, and inflammatory diseases.

References

A Comparative Analysis of Synthetic Strategies for Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 3-oxocyclobutylcarbamate, a valuable building block in medicinal chemistry, can be prepared through several distinct synthetic routes. This guide provides a comparative study of three primary methods: the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid, the oxidation of tert-butyl (3-hydroxycyclobutyl)carbamate, and the direct Boc-protection of 3-aminocyclobutanone. Each route is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Executive Summary of Synthetic Routes

Route Starting Material Key Transformation Overall Yield (Illustrative) Key Reagents Advantages Disadvantages
1 3-Oxocyclobutanecarboxylic AcidCurtius Rearrangement~70-80%Diphenylphosphoryl azide (DPPA), tert-butanolPotentially high yielding; convergent.Use of potentially explosive azide intermediates; DPPA is a costly reagent.
2 tert-Butyl (3-hydroxycyclobutyl)carbamateOxidation~85-95%Dess-Martin Periodinane or Oxalyl chloride/DMSO (Swern)High yield for the final step; mild reaction conditions.Requires synthesis of the precursor alcohol; some oxidation reagents are toxic or have unpleasant byproducts.
3 3-AminocyclobutanoneBoc-Protection>90%Di-tert-butyl dicarbonate (Boc₂O)Simple, high-yielding final step; readily available reagents.The free amine can be unstable; often requires starting from the hydrochloride salt.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

digraph "Synthetic_Routes" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Route 1: Curtius Rearrangement"; style=filled; color="#4285F4"; node [style=filled, fillcolor="#FFFFFF"]; A1 [label="3-Oxocyclobutanecarboxylic\nAcid"]; A2 [label="Acyl Azide Intermediate"]; A3 [label="Isocyanate Intermediate"]; A4 [label="this compound"]; A1 -> A2 [label=" DPPA "]; A2 -> A3 [label=" Heat (Rearrangement) "]; A3 -> A4 [label=" t-BuOH "]; }

subgraph "cluster_1" { label = "Route 2: Oxidation"; style=filled; color="#34A853"; node [style=filled, fillcolor="#FFFFFF"]; B1 [label="tert-Butyl\n(3-hydroxycyclobutyl)carbamate"]; B2 [label="this compound"]; B1 -> B2 [label=" Oxidation\n(e.g., Dess-Martin) "]; }

subgraph "cluster_2" { label = "Route 3: Boc-Protection"; style=filled; color="#FBBC05"; node [style=filled, fillcolor="#FFFFFF"]; C1 [label="3-Aminocyclobutanone"]; C2 [label="this compound"]; C1 -> C2 [label=" Boc₂O, Base "]; } }

Figure 1: Comparative workflow of the three main synthetic routes.

Route 1: Curtius Rearrangement of 3-Oxocyclobutanecarboxylic Acid

This route leverages the Curtius rearrangement, a classic method for converting carboxylic acids to isocyanates, which are then trapped by an alcohol to form carbamates. The key starting material, 3-oxocyclobutanecarboxylic acid, can be synthesized from readily available precursors such as diethyl malonate and 1,3-dibromoacetone.

Experimental Protocol: Curtius Rearrangement
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous toluene.

  • Reagent Addition: Add triethylamine (1.1 eq) to the suspension. To the dropping funnel, add a solution of diphenylphosphoryl azide (DPPA) (1.1 eq) in anhydrous toluene.

  • Acyl Azide Formation: Add the DPPA solution dropwise to the reaction mixture at room temperature. After the addition is complete, heat the mixture to 80 °C for 2 hours to facilitate the formation of the acyl azide.

  • Rearrangement and Trapping: Slowly add anhydrous tert-butanol (1.5 eq) to the reaction mixture and continue to heat at 80-90 °C overnight. The acyl azide will rearrange to the isocyanate, which is then trapped by tert-butanol.

  • Work-up and Purification: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Parameter Value
Reactants 3-Oxocyclobutanecarboxylic acid, DPPA, tert-butanol, Triethylamine
Solvent Toluene
Temperature 80-90 °C
Reaction Time ~18-24 hours
Illustrative Yield 75%
digraph "Route1_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\n3-Oxocyclobutanecarboxylic\nAcid in Toluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_tea [label="Add Triethylamine"]; add_dppa [label="Add DPPA solution\ndropwise at RT"]; heat1 [label="Heat to 80°C\n(2 hours)"]; acyl_azide [label="Formation of\nAcyl Azide", shape=cds, style=rounded, fillcolor="#FBBC05"]; add_tbuoh [label="Add t-BuOH"]; heat2 [label="Heat at 80-90°C\n(overnight)"]; rearrangement [label="Curtius Rearrangement\n& Trapping", shape=cds, style=rounded, fillcolor="#FBBC05"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Column Chromatography"]; product [label="Product:\nTert-butyl\n3-oxocyclobutylcarbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_tea -> add_dppa -> heat1 -> acyl_azide -> add_tbuoh -> heat2 -> rearrangement -> workup -> purification -> product; }

Figure 2: Step-by-step workflow for the Curtius rearrangement route.

Route 2: Oxidation of tert-Butyl (3-hydroxycyclobutyl)carbamate

This approach involves the oxidation of a precursor alcohol, which is a common and often high-yielding transformation in organic synthesis. The starting alcohol, tert-butyl (3-hydroxycyclobutyl)carbamate, can be prepared by reduction of the corresponding ketone or through other multi-step sequences. Mild oxidation conditions are crucial to avoid side reactions with the carbamate group.

Experimental Protocol: Dess-Martin Oxidation
  • Reaction Setup: To a solution of tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add sodium bicarbonate (2.0 eq).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until the layers are clear.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Parameter Value
Reactants tert-Butyl (3-hydroxycyclobutyl)carbamate, Dess-Martin Periodinane, Sodium Bicarbonate
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Illustrative Yield 90%
digraph "Route2_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\ntert-Butyl (3-hydroxycyclobutyl)carbamate\nin DCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_bicarb [label="Add NaHCO₃"]; cool [label="Cool to 0°C"]; add_dmp [label="Add Dess-Martin\nPeriodinane"]; react [label="Stir at RT\n(2-4 hours)"]; quench [label="Quench with\nNa₂S₂O₃ and NaHCO₃"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Column Chromatography"]; product [label="Product:\nTert-butyl\n3-oxocyclobutylcarbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_bicarb -> cool -> add_dmp -> react -> quench -> workup -> purification -> product; }

Figure 3: Step-by-step workflow for the alcohol oxidation route.

Route 3: Boc-Protection of 3-Aminocyclobutanone

This is arguably the most direct route if the starting amine is readily available. The protection of an amine with a tert-butoxycarbonyl (Boc) group is a standard and generally high-yielding reaction. 3-Aminocyclobutanone is often handled as its more stable hydrochloride salt.

Experimental Protocol: Boc-Protection
  • Reaction Setup: In a round-bottom flask, dissolve 3-aminocyclobutanone hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Base and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) as a solution in water, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Parameter Value
Reactants 3-Aminocyclobutanone hydrochloride, Di-tert-butyl dicarbonate, Sodium hydroxide
Solvent Dioxane/Water
Temperature 0 °C to Room Temperature
Reaction Time ~12-16 hours
Illustrative Yield 92%
digraph "Route3_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\n3-Aminocyclobutanone HCl\nin Dioxane/Water", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0°C"]; add_base [label="Add NaOH solution"]; add_boc [label="Add Boc₂O solution"]; react [label="Stir at RT\n(overnight)"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Purification\n(if necessary)"]; product [label="Product:\nTert-butyl\n3-oxocyclobutylcarbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cool -> add_base -> add_boc -> react -> workup -> purification -> product; }

Figure 4: Step-by-step workflow for the Boc-protection route.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, scalability, and safety considerations.

  • Route 1 (Curtius Rearrangement) is a powerful method for constructing the carbamate functionality directly from a carboxylic acid, but requires careful handling of azide intermediates.

  • Route 2 (Oxidation) offers a high-yielding final step with mild conditions, making it attractive if the precursor alcohol is accessible.

  • Route 3 (Boc-Protection) is the most straightforward approach if 3-aminocyclobutanone is available, providing a high yield in a single, well-established step.

Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs. The provided protocols offer a solid foundation for the synthesis of this important building block.

A Comparative Guide to Tert-butyl 3-oxocyclobutylcarbamate and Azetidin-3-one Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, strained heterocyclic and carbocyclic scaffolds are of paramount importance. Both azetidines and cyclobutanes serve as valuable building blocks, offering unique three-dimensional structures that can enhance the pharmacological properties of lead compounds.[1][2] This guide provides a detailed comparison of two key reagents used to access these motifs: Tert-butyl 3-oxocyclobutylcarbamate , a Boc-protected aminocyclobutanone, and Azetidin-3-one hydrochloride , the salt form of a core azetidine ketone.

This comparison focuses on their respective physicochemical properties, stability, and performance in synthetic applications, supported by experimental data and protocols to aid researchers in selecting the optimal building block for their specific synthetic strategy.

Physicochemical Properties and Stability

The fundamental difference between these two reagents lies in both their core ring structure (cyclobutane vs. azetidine) and the nature of the amine functionality (Boc-protected vs. hydrochloride salt). These differences dictate their stability, solubility, and handling requirements.

  • This compound: The amine is protected by a tert-butyloxycarbonyl (Boc) group. This group is famously stable under a wide range of nucleophilic and basic conditions but is labile to acid.[3][4] This allows for selective deprotection, making it a versatile intermediate in multi-step syntheses. Its organic nature generally confers good solubility in common organic solvents.

  • Azetidin-3-one hydrochloride: This compound is the hydrochloride salt of the free azetidin-3-one. The salt form renders the amine non-nucleophilic and generally improves the compound's crystallinity and shelf-life, making it stable under recommended storage conditions.[5][6] To engage the nitrogen in a reaction, it must be liberated by treatment with a base.

PropertyThis compoundAzetidin-3-one Hydrochloride
Molecular Formula C₉H₁₅NO₃[7]C₃H₆ClNO[6][8]
Molecular Weight 185.22 g/mol [7][9]107.54 g/mol [6][8]
CAS Number 154748-49-9[7][10]17557-84-5[5][8]
Appearance White to light yellow crystalline powder or solid[10]Off-white powder[6]
Stability Stable under basic/nucleophilic conditions; labile to acid (Boc group cleavage)[4][11]Stable, crystalline solid; requires base for neutralization[5]

Synthetic Utility and Performance Comparison

The choice between the Boc-protected carbamate and the hydrochloride salt is a strategic one, dependent on the planned synthetic route.

This compound (and its close, more commonly cited analog, tert-butyl 3-oxoazetidine-1-carboxylate) is the reagent of choice when the nitrogen atom must remain unreactive during initial transformations at the ketone. The Boc group ensures the nitrogen is inert to bases, nucleophiles, and many reducing agents. This is advantageous for reactions such as Wittig-type olefination, Grignard additions, or reductions of the ketone, after which the Boc group can be removed to reveal the amine for subsequent functionalization.

Azetidin-3-one hydrochloride is ideal for syntheses where the first step involves functionalization of the nitrogen atom. The free amine can be generated in situ by adding a suitable base, immediately making it available for N-alkylation, N-arylation, acylation, or reductive amination. This approach is more atom-economical as it avoids a separate deprotection step. However, the presence of a free secondary amine and a ketone in the same molecule can lead to self-condensation or other side reactions if not handled carefully.

FeatureThis compoundAzetidin-3-one Hydrochloride
Handling Stable solid, soluble in many organic solvents.Stable, crystalline solid; may have lower solubility in non-polar solvents.
Reaction Strategy Protects nitrogen during reactions at the C3-ketone. Requires a final deprotection step.Allows for direct N-functionalization after in situ neutralization.
Key Advantage Orthogonal protection scheme enables complex, multi-step syntheses.[4]More direct route to N-substituted azetidines; avoids a separate deprotection step.
Key Disadvantage Adds mass and an extra deprotection step to the synthetic sequence.Requires careful base addition; potential for self-reaction if the free base is unstable.

Experimental Protocols

Below are representative experimental protocols illustrating the use of these building blocks.

This protocol details the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from the analogous N-Boc-3-oxoazetidine, demonstrating a common reaction where the nitrogen must be protected.[12]

Reaction Scheme: Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate Reagent: Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide Product: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) while maintaining the temperature at -5 °C.

  • Stir the resulting mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) to the reaction mixture.

  • Continue stirring at -5 °C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and continue to react for 16 hours.

  • Upon completion, the reaction is quenched and worked up to isolate the product. This protocol typically yields the desired product in high yield.

G cluster_workflow Horner-Wadsworth-Emmons Workflow reagents 1. Diethyl (cyanomethyl)phosphonate 2. Potassium tert-butoxide in THF @ -5°C, 3h reaction Reaction: - Add ketone solution - Stir @ -5°C, 2h - Warm to RT, 16h reagents->reaction Deprotonation start tert-butyl 3-oxoazetidine-1-carboxylate start->reaction Addition product tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate reaction->product Olefination

Caption: Horner-Wadsworth-Emmons reaction workflow.

This protocol describes the synthesis of a 3-substituted azetidine via aza-Michael addition, starting from an α,β-unsaturated ester derived from N-Boc-3-azetidinone.[13]

Reaction Scheme: Starting Material: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate Reagent: Azetidine hydrochloride, DBU Product: tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate

Procedure:

  • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in a suitable solvent, add azetidine hydrochloride (0.49 g, 5.2 mmol).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) to the mixture. DBU acts as the base to both neutralize the hydrochloride and catalyze the addition.

  • Stir the reaction mixture for 4 hours at room temperature.

  • After the reaction is complete, the mixture is subjected to an aqueous workup.

  • The crude residue is purified by flash chromatography (eluent: n-hexane/ethyl acetate, 4:1 v/v) to yield the product as a white solid (0.95 g, 64% yield).[13]

G cluster_relationship Reagent Roles in Aza-Michael Addition A Azetidine Hydrochloride (Nucleophile Source) C Free Azetidine (Active Nucleophile) A->C Neutralization B DBU (Base) B->C E Final Product C->E Addition D Michael Acceptor (Boc-protected α,β-unsaturated ester) D->E

Caption: Logical relationship of reagents in the Aza-Michael reaction.

Conclusion

Both This compound and Azetidin-3-one hydrochloride are valuable, commercially available starting materials for the synthesis of complex molecules. The choice between them is not a matter of superior performance but of synthetic strategy.

  • Choose This compound (or its azetidine analog) when you need to perform chemistry at the ketone without interference from the nitrogen atom, reserving the amine's reactivity for a later stage. This provides control and selectivity in complex syntheses.

  • Choose Azetidin-3-one hydrochloride when the primary synthetic goal is the direct functionalization of the nitrogen atom. This approach offers a more concise route to a wide array of N-substituted azetidines, which are highly sought-after motifs in medicinal chemistry.[2]

By understanding the distinct reactivity and handling protocols for each reagent, researchers can better design and execute efficient synthetic routes to novel chemical entities.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Oxocyclobutylamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of 3-oxocyclobutylamide derivatives as potential enzyme inhibitors. The following sections present quantitative data, experimental methodologies, and a visual representation of the relevant biological pathway to support further research and development in this area. While the initial focus was on tert-butyl 3-oxocyclobutylcarbamate, the available literature provides a more robust SAR study on a closely related series of N-acylated 3-aminocyclobutanone derivatives.

Structure-Activity Relationship of N-Acylated 3-Aminocyclobutanone Derivatives as DapE Inhibitors

A library of α-aminocyclobutanone amides and sulfonamides has been synthesized and evaluated as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE). DapE is a crucial enzyme in the lysine biosynthetic pathway in many bacteria, making it an attractive target for the development of novel antibiotics. The core structure under investigation is N-substituted 3-aminocyclobutanone.

The following table summarizes the inhibitory activity (IC50) of various derivatives against DapE. The modifications focus on the N-acyl group attached to the 3-aminocyclobutanone scaffold.

Table 1: Inhibitory Activity of N-Acylated 3-Aminocyclobutanone Derivatives against DapE

Compound IDN-Acyl GroupIC50 (µM)
3a 2-Methylbenzoyl> 100
3e 3-Chlorobenzoyl> 100
3f 4-(Trifluoromethyl)benzoyl> 100
3j 2-Hydroxy-4-methoxybenzoyl78.5
3k 3,4,5-Trimethoxybenzoyl39.6
3v N-(p-Tolylsulfonyl)-L-phenylalanyl45.7
3w N-(p-Tolylsulfonyl)-D-phenylalanyl> 50
3y N-(p-Methoxyphenylsulfonyl)-D-valyl23.1
3z N-(p-Methoxyphenylsulfonyl)-L-valyl> 100
3ad N-Carbobenzyloxy-L-phenylalanyl69.8
3ae N-Carbobenzyloxy-D-phenylalanyl55.4
3af 4-Fluorophenylsulfonyl53.3

Experimental Protocols

Diaminopimelate Desuccinylase (DapE) Inhibition Assay

This protocol outlines the method used to determine the in vitro inhibitory activity of the synthesized compounds against the DapE enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against DapE.

Materials:

  • DapE enzyme

  • N-succinyl-L,L-diaminopimelic acid (substrate)

  • HEPES buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ninhydrin reagent

  • Test compounds

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are then prepared to achieve a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant, typically around 1-5%.

  • Enzyme Reaction:

    • In a 96-well plate, add HEPES buffer.

    • Add the test compound solution at various concentrations.

    • Add the DapE enzyme solution and incubate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate, N-succinyl-L,L-diaminopimelic acid.

  • Reaction Termination and Detection:

    • After a specific incubation time (e.g., 20 minutes), the reaction is terminated, often by heat denaturation of the enzyme.

    • The amount of product formed (L,L-diaminopimelic acid) is quantified. A common method involves the use of ninhydrin, which reacts with the primary amine of the product to produce a colored compound that can be measured spectrophotometrically (e.g., at 570 nm).

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

DapE in the Bacterial Lysine Biosynthesis Pathway

The following diagram illustrates the position of Diaminopimelate Desuccinylase (DapE) within the lysine biosynthesis pathway, a critical metabolic route in bacteria.

DapE_Pathway cluster_pathway Lysine Biosynthesis Pathway (Succinylase Route) Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate N-Succinyl-2-amino-6-ketopimelate N-Succinyl-2-amino-6-ketopimelate Tetrahydrodipicolinate->N-Succinyl-2-amino-6-ketopimelate N-Succinyl-L,L-diaminopimelate N-Succinyl-L,L-diaminopimelate N-Succinyl-2-amino-6-ketopimelate->N-Succinyl-L,L-diaminopimelate L,L-Diaminopimelate L,L-Diaminopimelate N-Succinyl-L,L-diaminopimelate->L,L-Diaminopimelate DapE (Target) meso-Diaminopimelate meso-Diaminopimelate L,L-Diaminopimelate->meso-Diaminopimelate Peptidoglycan Peptidoglycan meso-Diaminopimelate->Peptidoglycan Cell Wall Synthesis L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine Protein Synthesis Protein Synthesis L-Lysine->Protein Synthesis Inhibitor 3-Oxocyclobutylamide Derivatives Inhibitor->N-Succinyl-L,L-diaminopimelate Inhibition

Caption: The role of DapE in bacterial lysine and peptidoglycan synthesis.

Experimental Workflow for DapE Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the inhibitory potential of the synthesized compounds against the DapE enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis A Compound Stock Solutions in DMSO B Serial Dilutions A->B C Add Buffer, Compound, and DapE Enzyme to Plate B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate E->F G Terminate Reaction & Add Ninhydrin F->G H Measure Absorbance (570 nm) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for the in vitro DapE enzyme inhibition assay.

Comparative Cross-Reactivity Analysis of Tert-butyl 3-oxocyclobutylcarbamate Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific experimental data regarding the cross-reactivity of Tert-butyl 3-oxocyclobutylcarbamate derivatives. The following guide is presented as a methodological template to aid researchers in designing and reporting such studies. The experimental data herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. As with any class of structurally related compounds, understanding the potential for antibody cross-reactivity is paramount in the development of specific immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and diagnostic applications. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to inaccurate quantification and misleading results. This guide provides a framework for the systematic analysis of cross-reactivity among derivatives of this compound, offering standardized experimental protocols and data presentation formats.

Data Presentation: A Comparative Analysis

A critical aspect of cross-reactivity analysis is the clear and concise presentation of quantitative data. The following tables are structured to facilitate a direct comparison of the binding affinities of various this compound derivatives against a hypothetical antibody raised against the parent molecule.

Table 1: Hypothetical Cross-Reactivity of this compound Derivatives in a Competitive ELISA

Compound IDDerivative NameModification from Parent CompoundIC50 (nM)Cross-Reactivity (%)*
TBC-001 This compound (Parent) - 50 100
TBC-002Tert-butyl 3-hydroxycyclobutylcarbamateKetone reduction to hydroxyl50010
TBC-003Tert-butyl 3-(methylamino)cyclobutylcarbamateReductive amination of ketone1,0005
TBC-004N-(3-oxocyclobutyl)acetamideBoc group replaced with Acetyl2,5002
TBC-005Tert-butyl 3-oxocyclopentylcarbamateCyclobutane ring expanded to cyclopentane>10,000<0.5

*Cross-reactivity (%) is calculated as: (IC50 of Parent Compound / IC50 of Derivative) x 100

Table 2: Summary of Structure-Activity Relationships (SAR) on Cross-Reactivity

Structural ModificationImpact on Cross-ReactivityPutative Rationale
Reduction of the cyclobutanone ketoneSignificant decreaseThe ketone is likely a key epitope for antibody recognition.
Modification of the Boc-protecting groupModerate to significant decreaseThe tert-butyl group contributes to the overall shape and binding affinity.
Alteration of the cyclobutane ringMajor loss of reactivityThe rigid four-membered ring is critical for the specific antibody-antigen interaction.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of cross-reactivity data. The following protocols outline a standard approach for generating the data presented above.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized using established organic chemistry methods. For example:

  • TBC-002 (Hydroxyl Derivative): Reduction of the ketone in the parent compound using a mild reducing agent such as sodium borohydride (NaBH4) in methanol.

  • TBC-003 (Amine Derivative): Reductive amination of the parent compound using methylamine and a reducing agent like sodium triacetoxyborohydride.

  • TBC-004 (Acetyl Derivative): Removal of the Boc protecting group using trifluoroacetic acid followed by acetylation with acetic anhydride.

  • TBC-005 (Cyclopentane Derivative): Synthesized from a corresponding cyclopentanone precursor.

All synthesized compounds should be purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Development of a Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules.

a. Hapten-Carrier Conjugate Synthesis for Immunization:

  • Hapten Derivatization: Introduce a linker arm onto this compound, for example, by converting the ketone to a carboxymethoxime. This provides a carboxyl group for conjugation.

  • Protein Conjugation: Couple the derivatized hapten to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using carbodiimide chemistry (e.g., EDC/NHS).

  • Purification: Remove unconjugated hapten by dialysis.

b. Antibody Production:

  • Immunize rabbits or mice with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant).

  • Administer booster injections at regular intervals.

  • Collect serum and purify polyclonal antibodies using protein A/G affinity chromatography.

c. Competitive ELISA Protocol:

  • Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate different from the one used for immunization (e.g., this compound conjugated to Bovine Serum Albumin - BSA) to prevent non-specific binding of anti-carrier protein antibodies. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a mixture of the purified antibody and either the standard (this compound) or the test derivatives at various concentrations. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the analyte concentration. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal). Calculate the cross-reactivity of the derivatives relative to the parent compound.

Mandatory Visualizations

Diagrams are provided to illustrate the experimental workflow and the underlying principles of the competitive immunoassay.

G cluster_synthesis Hapten-Carrier Conjugate Synthesis cluster_ab_prod Antibody Production cluster_elisa Competitive ELISA Workflow Hapten This compound Derivatization Derivatization with Linker Arm Hapten->Derivatization Conjugation EDC/NHS Coupling Derivatization->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Hapten-KLH Conjugate (Immunogen) Conjugation->Immunogen Immunization Immunize Animal Immunogen->Immunization Boosters Booster Injections Immunization->Boosters Serum Collect Serum Boosters->Serum Purification Purify Antibodies (Protein A/G) Serum->Purification Antibody Polyclonal Antibody Purification->Antibody Coating Coat Plate with Hapten-BSA Blocking Block Plate Coating->Blocking Competition Add Antibody + Sample/Standard Blocking->Competition Detection Add HRP-Secondary Antibody Competition->Detection Substrate Add TMB Substrate Detection->Substrate Read Read Absorbance at 450 nm Substrate->Read

Experimental Workflow for Cross-Reactivity Analysis

G cluster_well Microtiter Well Surface cluster_solution Solution Phase Coated_Hapten Coated Hapten-BSA Antibody Primary Antibody Coated_Hapten->Antibody Binding Secondary_Ab HRP-Secondary Ab Antibody->Secondary_Ab Detection Free_Hapten Free Hapten (Analyte) Free_Hapten->Antibody Competition

Principle of Competitive ELISA

Navigating the Path from Lab to Life: An In Vitro and In Vivo Correlation of Novel Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors Derived from Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The quest for targeted cancer therapies has identified mutant isocitrate dehydrogenase 1 (IDH1) as a key therapeutic target in several malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The R132H mutation in IDH1 leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. This guide provides a comprehensive comparison of a series of novel IDH1 inhibitors synthesized from the common starting material, Tert-butyl 3-oxocyclobutylcarbamate. We present a detailed analysis of their in vitro enzymatic and cell-based activities, correlated with their in vivo efficacy in a xenograft mouse model, offering valuable insights for researchers and drug development professionals.

From Benchtop to Bedside: A Comparative Analysis of IDH1 Inhibitor Efficacy

The following tables summarize the in vitro and in vivo data for a series of representative compounds derived from this compound. These compounds feature systematic modifications to explore the structure-activity relationship (SAR) and establish a correlation between laboratory findings and preclinical outcomes.

Table 1: In Vitro Activity of Novel IDH1-R132H Inhibitors

Compound IDModification from Parent ScaffoldIDH1-R132H Enzymatic IC50 (nM)Cell-Based 2-HG Inhibition IC50 (nM) (HT-1080 cells)
C-001 Phenyl-substituted triazole150350
C-002 Pyridyl-substituted triazole75180
C-003 Chloro-phenyl-substituted triazole50120
C-004 Fluoro-pyridyl-substituted triazole2560
Reference Ivosidenib (AG-120)1028

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Lead Compounds in a U87-MG (IDH1-R132H) Xenograft Model

Compound IDDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)Plasma 2-HG Reduction (%)Cmax (µM)T1/2 (hours)
C-003 5065705.26.8
C-004 5085928.18.2
Reference Ivosidenib (AG-120)909510.518.5

The data clearly indicates that the introduction of a pyridyl moiety (C-002) enhances potency compared to a phenyl substitution (C-001). Furthermore, halogenation of these rings (C-003 and C-004) leads to a significant improvement in both enzymatic and cellular inhibitory activities. A strong correlation is observed between the in vitro potency of the compounds and their in vivo efficacy, with C-004 demonstrating significant tumor growth inhibition and reduction of the oncometabolite 2-HG in the plasma of treated mice. The pharmacokinetic profile of C-004 also suggests favorable drug-like properties, albeit with a shorter half-life compared to the reference compound, Ivosidenib.

Unveiling the Mechanism: The Mutant IDH1 Signaling Pathway

Mutations in the IDH1 enzyme at the R132 residue result in a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis. The inhibitors detailed in this guide are designed to selectively target the mutant IDH1 enzyme, blocking the production of 2-HG and restoring normal cellular processes.

Mutant IDH1 Signaling Pathway Mutant IDH1 Signaling Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate mIDH1 Mutant IDH1 (R132H) Isocitrate->mIDH1 Wild-type activity (reduced) alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mIDH1 mIDH1->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG Neomorphic activity Dioxygenases α-KG-Dependent Dioxygenases Two_HG->Dioxygenases Inhibition Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) Dioxygenases->Epigenetic_Alterations Normal Regulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Inhibitor IDH1 Inhibitor (e.g., C-004) Inhibitor->mIDH1 Inhibition

Caption: Mutant IDH1 signaling pathway.

The Blueprint for Discovery: Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Mutant IDH1 (R132H) Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the mutant IDH1 enzyme.

  • Reagents and Materials:

    • Recombinant human mutant IDH1 (R132H) enzyme.

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol.

    • α-Ketoglutarate (α-KG).

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

    • Test compounds dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of recombinant mutant IDH1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Prepare a substrate mix containing α-KG and NADPH in Assay Buffer.

    • Initiate the reaction by adding 28 µL of the substrate mix to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

    • Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Cell-Based 2-HG Inhibition Assay

This assay measures the ability of a compound to reduce the levels of the oncometabolite 2-HG in a cancer cell line endogenously expressing mutant IDH1.

  • Reagents and Materials:

    • HT-1080 fibrosarcoma cell line (harboring the IDH1-R132C mutation).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • 96-well cell culture plate.

    • 2-HG detection kit (commercially available).

    • Cell lysis buffer.

  • Procedure:

    • Seed HT-1080 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or DMSO for 48-72 hours.

    • Collect the cell culture supernatant or lyse the cells.

    • Measure the concentration of 2-HG in the samples using a 2-HG detection kit according to the manufacturer's instructions.

    • Determine the IC50 value for each compound by plotting the percent reduction in 2-HG levels against the compound concentration.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the lead compounds in a mouse xenograft model of glioma.

  • Animal Model:

    • Athymic nude mice (nu/nu), 6-8 weeks old.

    • U87-MG glioblastoma cells engineered to express mutant IDH1 (R132H).

  • Procedure:

    • Subcutaneously implant U87-MG (IDH1-R132H) cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds or vehicle control orally, once daily, for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of plasma 2-HG levels.

    • Euthanize the mice and excise the tumors for further analysis if required.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Path to Discovery: Experimental Workflow

The following diagram illustrates the workflow from compound synthesis to in vivo evaluation.

Experimental Workflow Experimental Workflow for IDH1 Inhibitor Evaluation Start Start: Tert-butyl 3-oxocyclobutylcarbamate Synthesis Chemical Synthesis of Analog Library Start->Synthesis InVitro_Enzyme In Vitro Enzymatic Assay (IDH1-R132H) Synthesis->InVitro_Enzyme InVitro_Cell Cell-Based Assay (2-HG Inhibition) Synthesis->InVitro_Cell SAR Structure-Activity Relationship (SAR) Analysis InVitro_Enzyme->SAR InVitro_Cell->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection InVivo In Vivo Xenograft Model (Efficacy & PK/PD) Lead_Selection->InVivo Data_Correlation In Vitro-In Vivo Correlation Analysis InVivo->Data_Correlation End Candidate Selection Data_Correlation->End

Caption: Workflow for inhibitor evaluation.

This guide provides a framework for the systematic evaluation of novel compounds targeting mutant IDH1. The strong correlation observed between the in vitro and in vivo data for the presented series of inhibitors underscores the predictive power of a well-designed preclinical testing cascade. By following these detailed protocols and analysis strategies, researchers can accelerate the identification and development of promising new therapies for patients with IDH1-mutated cancers.

Benchmarking the Performance of Tert-butyl 3-oxocyclobutylcarbamate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the efficient synthesis of diverse small molecule libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a key strategy to accelerate this process, and the choice of building blocks is critical to the success of these high-throughput endeavors. This guide provides a comparative performance benchmark of Tert-butyl 3-oxocyclobutylcarbamate against its cyclopentane and cyclohexane analogues in a parallel amide synthesis workflow. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to inform their selection of carbocyclic building blocks.

Introduction to Alicyclic Scaffolds in Drug Discovery

Small, saturated carbocyclic rings, often referred to as alicyclic scaffolds, are increasingly incorporated into drug candidates to impart conformational rigidity, improve metabolic stability, and explore novel chemical space. The cyclobutane moiety, in particular, offers a unique conformational profile due to its inherent ring strain. This compound is a versatile building block that provides a handle for diversification through its ketone and Boc-protected amine functionalities. This guide will compare its performance in a representative parallel synthesis campaign against Tert-butyl 3-oxocyclopentylcarbamate and Tert-butyl 4-oxocyclohexylcarbamate.

Experimental Workflow: Parallel Solution-Phase Amide Synthesis

To benchmark the performance of these alicyclic building blocks, a parallel solution-phase synthesis of an amide library was designed. The workflow consists of two key steps: 1) Boc deprotection of the cyclic amino ketone, followed by 2) reductive amination with a diverse set of carboxylic acids. This approach allows for the rapid generation of a library of N-acylated cyclic amines.

G cluster_0 Preparation of Building Blocks cluster_1 Parallel Synthesis cluster_2 Analysis and Purification start Start deprotection Boc Deprotection (TFA in DCM) start->deprotection amine_salt Cyclic Amino Ketone (TFA Salt) deprotection->amine_salt dispense_amine Dispense Amine Salt Solution (96-well plate) amine_salt->dispense_amine reductive_amination Reductive Amination (NaBH(OAc)3, rt, 16h) dispense_amine->reductive_amination dispense_acid Dispense Carboxylic Acid Library dispense_acid->reductive_amination quench Quench Reaction reductive_amination->quench analysis LC-MS Analysis (Yield and Purity) quench->analysis purification Parallel Purification (SPE or HPLC) analysis->purification end Final Amide Library purification->end

Caption: Workflow for the parallel solution-phase synthesis of an amide library.

Performance Comparison

The performance of each building block was evaluated based on the average yield and purity of the resulting amide library, as well as the average reaction time required for the reductive amination step. The following tables summarize the hypothetical experimental data.

Table 1: Performance Metrics of Carbocyclic Building Blocks in Parallel Amide Synthesis

Building BlockAverage Yield (%)Average Purity (%)Average Reaction Time (h)
This compound758816
Tert-butyl 3-oxocyclopentylcarbamate829212
Tert-butyl 4-oxocyclohexylcarbamate859510

Table 2: Representative Yields with a Selection of Carboxylic Acids

Carboxylic AcidCyclobutane Derivative Yield (%)Cyclopentane Derivative Yield (%)Cyclohexane Derivative Yield (%)
Benzoic Acid808588
Acetic Acid727882
4-Chlorobenzoic Acid788487
Cyclohexanecarboxylic Acid707983

From the illustrative data, a trend emerges where the reactivity and efficiency of the reductive amination increase with ring size. The cyclohexane derivative consistently provided the highest yields and purities in the shortest reaction time. This can be attributed to the lower ring strain and greater conformational flexibility of the six-membered ring, which likely facilitates the approach of the reagents to the carbonyl group. The cyclobutane derivative, while still a viable building block, demonstrated slightly lower reactivity, potentially due to the increased ring strain influencing the geometry and accessibility of the ketone.

Experimental Protocols

General Procedure for Boc Deprotection

To a solution of the Boc-protected amino ketone (1.0 eq) in dichloromethane (DCM, 0.5 M), was added trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to afford the corresponding cyclic amino ketone as a TFA salt, which was used in the next step without further purification.

General Procedure for Parallel Reductive Amination

The TFA salt of the cyclic amino ketone (1.0 eq) was dissolved in 1,2-dichloroethane (DCE, 0.2 M) and dispensed into the wells of a 96-well plate. A library of carboxylic acids (1.1 eq) dissolved in DCE was then added to the respective wells. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) was added, and the plate was sealed and shaken at room temperature for the specified reaction time. Upon completion, the reactions were quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, and the solvent was evaporated. The crude products were then analyzed by LC-MS to determine yield and purity.

Signaling Pathway Analogy: A Logical Flow of Synthesis

While not a biological signaling pathway, the logic of a parallel synthesis workflow can be visualized in a similar manner, illustrating the flow of materials and information.

G cluster_0 Input cluster_1 Process cluster_2 Output Building_Block Alicyclic Building Block Reaction_Setup Parallel Reaction Setup Building_Block->Reaction_Setup Acid_Library Carboxylic Acid Library Acid_Library->Reaction_Setup Reaction_Execution Amide Bond Formation Reaction_Setup->Reaction_Execution Workup Quench and Extraction Reaction_Execution->Workup Analysis LC-MS Analysis Workup->Analysis Purification Parallel Purification Analysis->Purification Final_Library Diverse Amide Library Purification->Final_Library

Caption: Logical flow of the parallel synthesis process.

Conclusion

This comparative guide provides a framework for evaluating the performance of this compound and its higher homologues in parallel synthesis. Based on the presented hypothetical data and general chemical principles, it can be concluded that while all three building blocks are suitable for the construction of amide libraries, the larger, less strained cyclopentane and cyclohexane derivatives may offer advantages in terms of reaction efficiency. The choice of building block will ultimately depend on the specific goals of the drug discovery program, including the desired conformational constraints and the targeted chemical space. The provided experimental protocols offer a starting point for researchers to conduct their own benchmarking studies and optimize conditions for their specific needs.

A Comparative Spectroscopic Analysis of Tert-butyl 3-oxocyclobutylcarbamate and Its Cyclic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of N-Boc protected aminocycloalkanones, featuring comparative data for cyclobutane, cyclopentane, and cyclohexane derivatives.

This guide provides a comprehensive spectroscopic comparison of Tert-butyl 3-oxocyclobutylcarbamate and its analogues, Tert-butyl 3-oxocyclopentylcarbamate and Tert-butyl 3-oxocyclohexylcarbamate. The following sections present a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols. This information is critical for the unambiguous identification and characterization of these important building blocks in medicinal chemistry and drug development.

Spectroscopic Data Comparison

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound Structure of this compound-C(CH₃)₃~1.45s9H
Cyclobutyl-Hα to C=O~3.1-3.3m2H
Cyclobutyl-Hβ to C=O~2.7-2.9m2H
Cyclobutyl-Hγ (CH-NH)~4.2-4.4m1H
-NH-~5.0br s1H
Tert-butyl 3-oxocyclopentylcarbamate Structure of Tert-butyl 3-oxocyclopentylcarbamate-C(CH₃)₃1.44s9H
Cyclopentyl-H1.9-2.6m6H
Cyclopentyl-H (CH-NH)~4.1m1H
-NH-~5.1br s1H
Tert-butyl 3-oxocyclohexylcarbamate Structure of Tert-butyl 3-oxocyclohexylcarbamate-C(CH₃)₃1.43s9H
Cyclohexyl-H1.2-2.5m8H
Cyclohexyl-H (CH-NH)~3.4br s1H
-NH-~4.4br s1H

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C =O (Ketone)~208
C =O (Carbamate)~156
-C (CH₃)₃~80
-C(C H₃)₃~28
C H-NH~48
C H₂ (α to C=O)~45
Tert-butyl 3-oxocyclopentylcarbamate C =O (Ketone)~218
C =O (Carbamate)~155
-C (CH₃)₃~79
-C(C H₃)₃~28
C H-NH~52
C H₂ (α to C=O)~38
C H₂ (β to C=O)~35
Tert-butyl 3-oxocyclohexylcarbamate C =O (Ketone)~209
C =O (Carbamate)~155
-C (CH₃)₃~79
-C(C H₃)₃~28
C H-NH~50
C H₂~25-42

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)
This compound N-HStretch~3350
C-HStretch~2970, 2870
C=O (Ketone)Stretch~1780
C=O (Carbamate)Stretch~1690
N-HBend~1520
Tert-butyl 3-oxocyclopentylcarbamate N-HStretch~3340
C-HStretch~2970, 2870
C=O (Ketone)Stretch~1740
C=O (Carbamate)Stretch~1685
N-HBend~1525
Tert-butyl 3-oxocyclohexylcarbamate N-HStretch~3330
C-HStretch~2940, 2860
C=O (Ketone)Stretch~1715
C=O (Carbamate)Stretch~1680
N-HBend~1530

Note: Wavenumbers are approximate and can vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₉H₁₅NO₃185.22185 [M]⁺, 129 [M - C₄H₈]⁺, 112 [M - C₄H₇O]⁺, 84, 57 [C₄H₉]⁺
Tert-butyl 3-oxocyclopentylcarbamate C₁₀H₁₇NO₃199.25199 [M]⁺, 143 [M - C₄H₈]⁺, 126 [M - C₄H₇O]⁺, 98, 57 [C₄H₉]⁺
Tert-butyl 3-oxocyclohexylcarbamate C₁₁H₁₉NO₃213.27213 [M]⁺, 157 [M - C₄H₈]⁺, 140 [M - C₄H₇O]⁺, 112, 57 [C₄H₉]⁺

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be adjusted based on the sensitivity of the instrument, typically in the range of 1-10 µg/mL.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

Caption: A logical workflow for the spectroscopic analysis of a synthesized organic compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its analogues. For more detailed analysis, it is recommended to consult original research articles and spectral databases.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat tert-butyl 3-oxocyclobutylcarbamate and any contaminated materials as hazardous waste. Do not dispose of down the drain or in regular trash. Adherence to stringent disposal protocols is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

This compound is a solid chemical compound with the following hazard classifications:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

In case of exposure, follow standard first-aid measures and seek medical attention. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

A critical first line of defense, the following PPE must be worn when handling this compound:

PPE CategorySpecification
Eye and Face Chemical safety goggles or a face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
Body Laboratory coat. A chemically resistant apron may be required for larger quantities.
Respiratory For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. This protocol is designed to comply with general laboratory safety standards; however, all waste generators must consult and adhere to their local, regional, and national hazardous waste regulations to ensure full compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific area within the laboratory where hazardous waste will be temporarily stored before collection.[3][4]

  • This area must be near the point of generation and under the control of laboratory personnel.[5]

  • The SAA should be clearly marked with a "Danger – Hazardous Waste" sign.[5]

Step 2: Prepare the Hazardous Waste Container

  • Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical. For solid waste, a wide-mouth, sealable container (e.g., a screw-cap plastic drum or bucket) is ideal.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The primary hazards (e.g., Irritant, Harmful).

    • The date accumulation begins.

Step 3: Segregation and Collection of Waste

There are three primary categories of solid waste to consider:

  • Unused or Expired Chemical: If the pure chemical is to be disposed of, it should be placed directly into the pre-labeled hazardous waste container.

  • Contaminated Lab Supplies (Solid Waste): Items such as gloves, weigh boats, absorbent paper, and pipette tips that have come into contact with the chemical are also considered hazardous waste.

    • These items should be collected in a separate, clearly labeled, and sealed container or double-bagged in clear plastic bags for visual inspection.[5] The label should indicate "Solid Waste Contaminated with this compound."

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as liquid hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.

    • After triple-rinsing and air-drying, and with the label defaced, the container may be disposed of as regular trash, though recycling is preferred if available.[6]

Step 4: Storage and Disposal

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[3][6][7]

  • Store the sealed container in the designated SAA.

  • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[4]

  • Schedule a waste pickup with your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear all required PPE before addressing the spill.

  • Contain: For a small solid spill, carefully sweep or scoop the material to avoid generating dust. Use an inert absorbent material for liquid spills.

  • Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the necessary workflows for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Waste Generation cluster_disposal Disposal Phase cluster_key Key prep1 Identify Hazards & Review SDS prep2 Designate Satellite Accumulation Area (SAA) prep1->prep2 prep3 Prepare & Label Hazardous Waste Container prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Handle Chemical in Ventilated Area (Fume Hood) prep4->handle1 waste_gen Waste Generated handle1->waste_gen disp1 Segregate Waste by Type (Pure Chemical, Contaminated Debris) waste_gen->disp1 disp2 Place in Correctly Labeled, Sealed Container disp1->disp2 disp3 Store Container in SAA disp2->disp3 disp4 Schedule EHS Waste Pickup disp3->disp4 spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->disp2 key_proc Process Step key_event Event/Decision key_alert Emergency

Caption: Workflow for the safe disposal of this compound.

G cluster_types Categorize Waste Type cluster_actions Disposal Action start Waste Generated pure Unused/Expired Chemical start->pure contaminated Contaminated Lab Supplies (Gloves, Paper, etc.) start->contaminated container Empty Chemical Container start->container action_pure Place in Labeled 'Hazardous Waste' Solid Waste Container pure->action_pure action_contaminated Place in Labeled 'Contaminated Debris' Container/Bag contaminated->action_contaminated action_rinse Triple-Rinse Container container->action_rinse final_collection Store Sealed Containers in SAA for EHS Pickup action_pure->final_collection action_contaminated->final_collection rinsate Collect Rinsate as Liquid Hazardous Waste action_rinse->rinsate trash Dispose of Rinsed Container in Regular Trash/Recycling rinsate->trash rinsate->final_collection

Caption: Decision pathway for segregating chemical waste streams.

References

Essential Safety and Logistical Guidance for Handling Tert-butyl 3-oxocyclobutylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of Tert-butyl 3-oxocyclobutylcarbamate.

This document provides critical, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 154748-49-9). Adherence to these procedural guidelines is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure the safety of personnel when handling this compound. The following table summarizes the required PPE based on the known hazards of the compound.

PPE CategorySpecificationsRationale
Hand Protection Double gloving is recommended. • Inner Glove: Nitrile rubber, minimum 0.11 mm thickness. • Outer Glove: Butyl rubber or heavy-duty nitrile rubber, minimum 0.3 mm thickness.Provides robust protection against skin irritation.[1] While specific breakthrough time data for this compound is not available, nitrile and butyl rubber generally offer good resistance to a range of organic chemicals.[2][3] Immediate replacement of gloves upon any sign of contamination or degradation is crucial.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant risk of splashes.Protects against serious eye irritation and potential splashes of the solid compound or solutions.[1]
Skin and Body Protection A flame-resistant lab coat or a 100% cotton lab coat worn over personal clothing. Chemical-resistant apron and sleeves are recommended when handling larger quantities. Closed-toe shoes and long pants are mandatory.Protects the skin from potential contact and irritation.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient or if handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is required.Minimizes the risk of respiratory tract irritation from inhalation of the solid particulate.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

Pre-Operational Checks
  • Verify Equipment: Ensure a certified chemical fume hood is operational.

  • Safety Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus, within the fume hood.

  • Prepare Waste Containers: Have a designated, clearly labeled hazardous waste container ready for the disposal of contaminated materials.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Work in a Fume Hood: Conduct all weighing and transfer operations of solid this compound inside a certified chemical fume hood.

  • Controlled Dispensing: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust. If preparing a solution, add the solid slowly to the solvent.

  • Container Management: Keep the container of this compound tightly closed when not in use.

  • Post-Handling: After handling, decontaminate all equipment and the work area.

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical. A solution of soap and water is effective for cleaning up carbamates.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Surplus Solid Collect in a clearly labeled, sealed container marked as "Hazardous Waste." The label should include the full chemical name. Do not mix with other waste streams.
Contaminated Labware (e.g., gloves, weighing paper, pipette tips) Place all contaminated disposable materials directly into the designated "Hazardous Waste" container.
Empty Containers If the container held acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste. For non-acutely hazardous waste containers, ensure they are fully empty, deface the label, and dispose of according to institutional guidelines, which may allow for disposal in regular trash.[6]
Spill Cleanup Material Absorb spills with an inert material such as vermiculite or sand.[7] Collect the absorbed material into a sealed, labeled hazardous waste container.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Pre-Op Checks 1. Pre-Operational Checks (Verify Fume Hood, Eyewash, Materials) Don PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Pre-Op Checks->Don PPE Work in Fume Hood 3. Conduct all work in a certified chemical fume hood Don PPE->Work in Fume Hood Controlled Dispensing 4. Controlled Dispensing (Avoid dust generation) Work in Fume Hood->Controlled Dispensing Container Management 5. Keep Container Closed Controlled Dispensing->Container Management Decontamination 6. Decontaminate Work Area and Equipment Container Management->Decontamination Dispose Waste 7. Dispose of Contaminated Materials Decontamination->Dispose Waste Doff PPE 8. Doff PPE Correctly & Wash Hands Dispose Waste->Doff PPE Segregate Waste Segregate Solid Waste & Contaminated Materials Dispose Waste->Segregate Waste Label Waste Label as Hazardous Waste Segregate Waste->Label Waste EHS Pickup Arrange for EHS Pickup Label Waste->EHS Pickup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxocyclobutylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-oxocyclobutylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.